molecular formula C14H16N2O2 B1372637 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1152933-21-5

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

カタログ番号: B1372637
CAS番号: 1152933-21-5
分子量: 244.29 g/mol
InChIキー: LWGNFNNMROYMAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-tert-butyl-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)12-11(13(17)18)9-16(15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGNFNNMROYMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152933-21-5
Record name 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Structural Profiling and Synthetic Methodologies of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Advanced Pharmacophore Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole core remains a privileged and highly versatile scaffold. Specifically, 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1152933-21-5) serves as a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs). The strategic placement of a bulky tert-butyl group at the C3 position and a phenyl ring at the N1 position imparts unique steric, electronic, and lipophilic properties. This guide provides an in-depth analysis of its structural causality, physicochemical properties, and a self-validating synthetic methodology grounded in the Vilsmeier-Haack cyclization pathway.

Structural Rationale and Physicochemical Profiling

The architectural design of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is not arbitrary; every functional group serves a distinct mechanistic purpose in drug discovery[1].

  • The tert-Butyl Group (C3): This bulky aliphatic moiety provides profound steric shielding. In biological targets, it effectively occupies deep, lipophilic hydrophobic pockets (such as the DFG-out conformation in mutant kinases). Synthetically, it locks the regioselectivity during pyrazole ring formation, preventing unwanted electrophilic attacks at the C3 position[2].

  • The Phenyl Ring (N1): Enables critical π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within a target protein's binding site, anchoring the pharmacophore.

  • The Carboxylic Acid (C4): Acts as the primary synthetic handle. It is readily converted into amides, esters, or heterocyclic bioisosteres via standard coupling reagents (e.g., HATU, EDC), allowing for rapid library generation during structure-activity relationship (SAR) optimization.

Quantitative Data Summary

The following table summarizes the core physicochemical and regulatory data for the compound, essential for calculating reaction stoichiometry and assessing downstream ADME (Absorption, Distribution, Metabolism, and Excretion) properties[3][4].

PropertyValue
Chemical Name 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS Number 1152933-21-5
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
SMILES String O=C(C1=CN(C2=CC=CC=C2)N=C1C(C)(C)C)O
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 3
Hazard Classification Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2

Mechanistic Insights: The Vilsmeier-Haack Pathway

The most robust, scalable, and regioselective method for synthesizing 1,3-disubstituted pyrazole-4-carboxylic acids relies on the Vilsmeier-Haack (VH) cyclization of hydrazones[1][5].

Causality of the Reagent: The VH reagent is generated in situ from phosphorus oxychloride (POCl 3​ ) and anhydrous N,N-dimethylformamide (DMF). This combination forms a highly electrophilic chloromethyleniminium ion. When reacted with a hydrazone (derived from pinacolone and phenylhydrazine), the iminium ion drives a double formylation at the active methyl group, followed by an intramolecular cyclization that expels water and HCl to form the pyrazole core[2]. The intermediate product is a 4-carbaldehyde, which is subsequently oxidized to the target carboxylic acid.

G A Ketone Hydrazone C Electrophilic Cyclization A->C B Vilsmeier-Haack Reagent B->C POCl3/DMF D Pyrazole-4-carbaldehyde C->D -HCl, -H2O E Pinnick Oxidation D->E F Pyrazole-4-carboxylic acid E->F NaClO2

Fig 1: Vilsmeier-Haack cyclization and oxidation workflow for pyrazole-4-carboxylic acid synthesis.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following step-by-step methodology incorporates in-process controls (IPCs) to create a self-validating workflow.

Phase 1: Synthesis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Reagent Preparation: Cool 15 mL of anhydrous DMF to 0 °C under an inert argon atmosphere. Causality: Anhydrous conditions are critical; water will prematurely hydrolyze the highly electrophilic chloromethyleniminium ion[1].

  • Vilsmeier Complex Formation: Dropwise add 3.0 equivalents of POCl 3​ to the cold DMF. Stir for 30 minutes to ensure complete formation of the VH complex.

  • Hydrazone Addition: Slowly add 1.0 equivalent of the pre-formed hydrazone (synthesized from pinacolone and phenylhydrazine) dissolved in minimal anhydrous DMF.

  • Cyclization: Heat the reaction mixture to 80–90 °C for 4 hours.

  • IPC Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the hydrazone spot validates the completion of the double formylation and cyclization[5].

  • Quenching: Pour the mixture over crushed ice and neutralize with saturated aqueous NaHCO 3​ . Extract with ethyl acetate, dry over MgSO 4​ , and concentrate in vacuo.

Phase 2: Pinnick Oxidation to Carboxylic Acid
  • Solvent System: Dissolve the crude 4-carbaldehyde in a mixture of tert-butanol and water (4:1 v/v).

  • Scavenger Addition: Add 5.0 equivalents of 2-methyl-2-butene. Causality: This acts as a hypochlorous acid (HOCl) scavenger, preventing unwanted chlorination of the electron-rich pyrazole ring.

  • Oxidation: Add 1.5 equivalents of NaH 2​ PO 4​ (buffer) followed by 1.5 equivalents of sodium chlorite (NaClO 2​ ). Stir at room temperature for 3 hours.

  • Validation & Isolation: Confirm aldehyde consumption via LC-MS. Acidify the mixture to pH 3 with 1M HCl to precipitate the 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Filter, wash with cold water, and recrystallize from ethanol to yield the pure product.

Applications in Biological Signaling

Once synthesized, this carboxylic acid is frequently coupled with various amines to generate pyrazole-4-carboxamides. These derivatives are potent inhibitors of Receptor Tyrosine Kinases (RTKs). By mimicking the adenine ring of ATP, the pyrazole core anchors into the hinge region of the kinase, while the tert-butyl group forces the enzyme into an inactive conformation, halting downstream signaling cascades that lead to cellular proliferation[1].

Pathway Ligand Extracellular Stimulus Receptor Tyrosine Kinase Ligand->Receptor ATP ATP Binding Pocket Receptor->ATP Effector Downstream Signaling ATP->Effector Activation Inhibitor Pyrazole Inhibitor Inhibitor->ATP Blockade Apoptosis Cell Cycle Arrest Effector->Apoptosis

Fig 2: Mechanism of RTK inhibition by pyrazole-derived compounds blocking the ATP binding pocket.

References

  • Sigma-Aldrich. "3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid". sigmaaldrich.cn.

  • BLD Pharm. "1152933-21-5 | 3-tert-Butyl-1-phenyl-1H-pyrazole-4-carboxylic acid". bldpharm.com. 3

  • NextSDS. "3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid - NextSDS". nextsds.com. 4

  • ResearchGate. "An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions". researchgate.net. 5

  • National Institutes of Health (PMC). "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes". nih.gov. 1

  • Royal Society of Chemistry. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent". rsc.org. 2

Sources

Technical Guide & Safety Data Synthesis: 3-tert-Butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, pyrazole-4-carboxylic acids serve as critical building blocks for synthesizing kinase inhibitors, GPCR ligands, and agrochemicals. 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1152933-21-5) is a highly valuable intermediate due to its unique steric and electronic profile. However, bridging the gap between standard Safety Data Sheet (SDS) compliance and practical laboratory execution requires a deep understanding of structural causality.

This whitepaper synthesizes regulatory safety data [1] with field-proven synthetic methodologies. By translating static hazard codes into mechanistic insights, this guide provides researchers with a self-validating framework for handling, activating, and reacting this compound safely and efficiently.

Physicochemical Profiling & Structural Causality

To handle a chemical safely, one must first understand how its molecular architecture dictates its physical behavior. The properties of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid are summarized below [2].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Specification
Chemical Name 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS Number 1152933-21-5
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
Physical State Solid (Powder/Crystalline)
SMILES O=C(C1=CN(C2=CC=CC=C2)N=C1C(C)(C)C)O
Structural Causality in Handling

The molecular structure of this compound directly influences its reactivity and risk profile:

  • The tert-butyl Group: This bulky, highly lipophilic moiety significantly increases the compound's partition coefficient (LogP). While this is excellent for drug target binding, it enhances the compound's ability to permeate lipid bilayers, directly contributing to its dermal toxicity. Furthermore, the steric bulk shields the adjacent position 4, necessitating highly reactive coupling agents during synthesis.

  • The Phenyl Ring: Adds further lipophilicity and π−π stacking capabilities, making the compound highly soluble in organic solvents (e.g., DMF, DMSO, DCM) but poorly soluble in water.

  • The Carboxylic Acid: The acidic proton is the primary reactive center for synthesis but is also the localized source of tissue irritation upon contact with skin or mucous membranes.

Hazard Identification & Mechanistic Toxicology

Standard SDS documentation lists hazard codes, but understanding the mechanism of these hazards is crucial for proactive risk mitigation [1].

Table 2: GHS Hazard Classifications & Mechanistic Rationale
GHS CodeHazard ClassMechanistic Rationale
H302 + H312 + H332 Acute Tox. 4 (Oral, Dermal, Inhalation)The high lipophilicity of the tert-butyl and phenyl groups facilitates rapid systemic absorption across the gastrointestinal tract, stratum corneum, and alveolar membranes.
H315 Skin Irrit. 2The carboxylic acid moiety acts as a localized proton donor, causing mild protein denaturation and disruption of the skin's acid mantle upon direct contact.
H319 Eye Irrit. 2ADirect contact with the ocular surface leads to rapid pH alteration in the tear film, causing corneal epithelial irritation.
H336 STOT SE 3 (Target Organ Toxicity)Inhalation of fine dust particulates leads to respiratory tract irritation and potential central nervous system depression (drowsiness/dizziness) due to systemic circulation of the lipophilic core.

Experimental Workflows & Safe Handling Protocols

The most common application for 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is its conversion into an amide via coupling with a primary or secondary amine. Because the tert-butyl group at position 3 creates significant steric hindrance, standard carbodiimide reagents (e.g., EDC/NHS) often result in poor yields and prolonged exposure times.

To mitigate this, we employ a self-validating uronium-based coupling protocol using HATU [3]. This ensures rapid conversion, minimizing the time the hazardous free acid is handled in the lab.

Step-by-Step Methodology: Sterically Hindered Amide Coupling

1. Preparation & Engineering Controls: Equip standard PPE (lab coat, nitrile gloves, safety goggles). Due to the H332 (inhalation toxicity) and H336 (respiratory irritation) hazards, all weighing and solvent dispensing MUST be performed inside a certified Class II fume hood. Use a P100/N95 respirator if weighing large quantities outside a controlled draft.

2. Reagent Dispensing: Weigh 1.0 equivalent (eq) of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Transfer immediately to an oven-dried round-bottom flask equipped with a magnetic stir bar and seal with a septum to prevent aerosolization.

3. Activation (The Causality of Reagent Choice): Dissolve the acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU followed by 2.0 eq of DIPEA.

  • Expert Insight: HATU is strictly required here. The bulky tert-butyl group sterically blocks the carboxylate. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming this steric barrier[3]. Stir for 15 minutes at room temperature.

4. Amine Addition: Add 1.1 eq of the target amine dropwise. Stir at room temperature for 2–4 hours.

5. In-Process Validation (Self-Validating Checkpoint): Before proceeding to workup, extract a 5 µL aliquot and analyze via LC-MS. Do not proceed until the mass peak of the starting carboxylic acid (m/z 245.1 [M+H]⁺) is entirely consumed. Validation Logic: Confirming the consumption of the starting material ensures that no hazardous, irritating free acid is transferred into the separatory funnel during workup, effectively neutralizing the H315/H319 risks.

6. Quenching & Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO3​ .

  • Safety Mechanism: The mild base deprotonates any trace unreacted acid, converting it into a highly water-soluble sodium salt. This forces the irritant into the aqueous waste layer, rendering the organic product layer safe for handling. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Workflow Visualization

The following diagram maps the logical flow of the synthetic protocol, highlighting critical safety interventions and chemical transformations.

SyntheticWorkflow S1 Cold Storage Retrieval (CAS 1152933-21-5) S2 Weighing & Dispensing (Fume Hood + P100 Respirator) S1->S2 Maintain dry environment S3 Carboxylic Acid Activation (HATU, DIPEA, DMF) S2->S3 Transfer to sealed flask S4 Amide Coupling (Primary/Secondary Amine) S3->S4 Overcome steric hindrance S5 Aqueous Quench & Workup (Sat. NaHCO3) S4->S5 Validate via LC-MS first S6 Purified Pyrazole Derivative (Hazards Neutralized) S5->S6 Isolate organic layer

Fig 1: Safe synthetic workflow for amide coupling of CAS 1152933-21-5.

Storage, Stability, and Degradation Pathways

To maintain the integrity of the compound and prevent the generation of unknown hazardous byproducts, strict storage protocols must be adhered to:

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area (ideally 2-8°C for long-term storage).

  • Atmospheric Control: While pyrazole-4-carboxylic acids are generally stable, the electron-rich nature of the pyrazole ring makes it susceptible to slow oxidation over years. Storing under an inert atmosphere (Argon or Nitrogen) is recommended.

  • Incompatibilities: Keep strictly separated from strong oxidizing agents and strong bases, which can cause exothermic degradation or premature, uncontrolled deprotonation of the carboxylic acid.

References

  • NextSDS. "3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet & Compliance". NextSDS Chemical Database. URL: [Link]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. URL: [Link]

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: Properties, Analysis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating activities ranging from anti-inflammatory to anticancer.[1][2][3] This document details the fundamental physicochemical properties of the title compound, including its molecular weight and exact mass, and presents validated experimental protocols for its characterization. By synthesizing technical data with practical, field-proven insights, this guide serves as an essential resource for researchers engaged in the synthesis, analysis, and application of novel pyrazole derivatives in drug discovery.

Introduction: The Significance of the Pyrazole Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, and among them, the pyrazole nucleus is a privileged scaffold.[1][4] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, a structure that imparts unique electronic and steric properties, making it an ideal building block for designing targeted therapeutic agents.[4] Derivatives of pyrazole carboxylic acid are particularly noteworthy for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][5]

The compound 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid incorporates several key structural features: a bulky tert-butyl group, a phenyl ring substituent on one of the nitrogen atoms, and a carboxylic acid moiety. These features can significantly influence the molecule's solubility, lipophilicity, and its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, making it a valuable candidate for drug design and development programs.[3]

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is fundamental to any research and development endeavor. These parameters govern its behavior in both chemical and biological systems.

Core Data Summary

The key quantitative descriptors for 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid are summarized in the table below. The molecular weight represents the sum of the atomic weights of all atoms in the molecule, calculated using the most common isotopes. The exact (or monoisotopic) mass is calculated using the mass of the most abundant isotope of each element, which is critical for high-resolution mass spectrometry analysis.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₂[6][7]
Molecular Weight 244.29 g/mol [6]
Exact Mass 244.12119 Da[8]
CAS Number 1152933-21-5[6][9][10]
Predicted XlogP 3.1[8]
Physical Form Solid[11]
Chemical Structure

The structural arrangement of the atoms defines the molecule's identity and reactivity.

Caption: 2D structure of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Synthesis and Characterization Workflow

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a functionalized equivalent.[3][12] For 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a common approach involves the reaction of phenylhydrazine with a β-keto ester containing a tert-butyl group.[13]

Post-synthesis, a rigorous analytical workflow is imperative to confirm the structure and purity of the target compound. This self-validating system ensures the reliability of subsequent biological or chemical studies.

General Analytical Workflow

G cluster_verification Structural Verification cluster_purity Purity Assessment start Crude Synthesized Product purification Purification (e.g., Recrystallization, Chromatography) start->purification structural_verification Structural Verification purification->structural_verification purity_assessment Purity Assessment structural_verification->purity_assessment final_product Characterized Compound (>95% Purity) purity_assessment->final_product lcms LC-MS Analysis (Molecular Ion Peak) hrms HRMS Analysis (Exact Mass Confirmation) nmr NMR Spectroscopy (¹H, ¹³C) hplc HPLC/UPLC Analysis (Purity Percentage)

Caption: Standard workflow for the purification and characterization of the title compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the gold standard for confirming the elemental composition of a novel compound. Unlike nominal mass spectrometry, it provides a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different atomic compositions. This protocol validates the molecular formula by matching the experimentally measured exact mass to the theoretically calculated value.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Mode: Perform analysis in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • Theoretical m/z for [M+H]⁺ (C₁₄H₁₇N₂O₂⁺): 245.1285

    • Theoretical m/z for [M-H]⁻ (C₁₄H₁₅N₂O₂⁻): 243.1142

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. The instrument should be calibrated to ensure mass accuracy below 5 ppm.

  • Analysis: Compare the measured m/z value of the most intense ion corresponding to the compound with the theoretical exact mass. A mass error of < 5 ppm provides high confidence in the assigned elemental formula.[14]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the atomic structure of a molecule, including the connectivity of atoms and the chemical environment of each nucleus (primarily ¹H and ¹³C). This technique is indispensable for unambiguous structure elucidation and verification.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Expected Signals: Look for characteristic signals corresponding to the aromatic protons of the phenyl ring, the pyrazole ring proton, and the singlet for the nine equivalent protons of the tert-butyl group. The carboxylic acid proton may be a broad singlet or may exchange with residual water in the solvent.

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum.

    • Expected Signals: Observe distinct signals for the 14 carbon atoms, including the quaternary carbons of the tert-butyl and pyrazole ring, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.

  • Data Analysis: Analyze chemical shifts, integration values (for ¹H), and coupling patterns to assemble the molecular structure. This data provides definitive proof of the compound's identity and isomeric purity.[13][14]

Applications in Drug Discovery and Research

While specific biological data for 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is not extensively published, the broader class of pyrazole carboxylic acids has been a fertile ground for drug discovery.[1][2] The structural motifs present in this molecule suggest potential utility in several therapeutic areas:

  • Anti-inflammatory Agents: Many pyrazole-containing compounds are known inhibitors of enzymes like cyclooxygenase (COX), which are key targets in inflammation.[5]

  • Anticancer Therapeutics: The pyrazole scaffold has been incorporated into molecules designed to inhibit protein kinases, which are often dysregulated in cancer.[5]

  • Agrochemicals: Beyond medicine, pyrazole derivatives have found use as effective herbicides and fungicides.[3][4]

This compound serves as a valuable building block for creating libraries of derivatives for high-throughput screening. The carboxylic acid group, in particular, is a versatile chemical handle for synthesizing amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).[5]

Conclusion

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry and materials science. This guide has provided its core physicochemical properties, a robust and verifiable workflow for its analytical characterization, and a contextual grounding in its potential applications. Adherence to these rigorous analytical standards is paramount for ensuring the integrity and reproducibility of any subsequent scientific investigation.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications (February 01 2021). [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications (May 07 2020). [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. [Link]

  • 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid - NextSDS. [Link]

  • 3-tert-butyl-1-phenyl-1h-pyrazole-4-carboxylic acid - PubChemLite. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. [Link]

Sources

Supramolecular Architecture and Crystal Structure Analysis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of substituted pyrazoles is a critical pathway in modern drug development, given the scaffold's ubiquity in pharmaceuticals ranging from anti-inflammatories to kinase inhibitors. 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1152933-21-5)[1] represents a highly specific molecular architecture where severe steric bulk competes with planarizing conjugation. This in-depth technical guide provides a predictive crystallographic framework and field-proven, self-validating methodologies for isolating and analyzing the solid-state structure of this complex molecule.

Mechanistic Drivers of Crystal Packing

To successfully crystallize and resolve this compound, researchers must first understand the causality behind its supramolecular assembly. The crystal lattice is dictated by three competing structural elements:

  • The C4-Carboxylic Acid (The Synthon): Carboxylic acids on pyrazole rings act as the primary supramolecular directors. In the solid state, these molecules almost universally dimerize via strong intermolecular O-H···O hydrogen bonds, forming the classic, thermodynamically stable centrosymmetric R22​(8) cyclic motif[2]. Alternatively, they can form quasi-linear ribbons via cyclic hydrogen bonding with the pyrazole nitrogen[3].

  • The C3-tert-butyl Group (The Steric Disruptor): The introduction of a tert-butyl group fundamentally alters secondary packing. With a massive van der Waals volume (~41.5 ų), this group forces adjacent substituents out of coplanarity to minimize steric repulsion[4]. Furthermore, tert-butyl groups frequently exhibit dynamic rotational disorder at ambient temperatures, a phenomenon that severely complicates X-ray diffraction analysis if not properly mitigated[3].

  • The N1-Phenyl Ring (The Dispersion Anchor): The phenyl ring contributes to the 3D lattice via C-H···π dispersion interactions and π

    π stacking. However, due to the steric pressure exerted by the C3-tert-butyl group, the dihedral angle between the pyrazole core and the N1-phenyl ring is forced out of planarity, often twisting beyond 45° to achieve an energetic minimum[5],[2].

Packing_Logic Molecule 3-tert-butyl-1-phenyl- 1H-pyrazole-4-carboxylic acid Carboxyl C4-Carboxylic Acid Molecule->Carboxyl TertButyl C3-tert-butyl Group Molecule->TertButyl Phenyl N1-Phenyl Ring Molecule->Phenyl Dimer Centrosymmetric Dimer R2,2(8) Motif Carboxyl->Dimer O-H···O H-bonds Steric Steric Repulsion & Twist Conformation TertButyl->Steric Bulky volume PiStack C-H···π Interactions Phenyl->PiStack Aromatic stacking Lattice 3D Supramolecular Lattice Dimer->Lattice Steric->Lattice PiStack->Lattice

Fig 1: Mechanistic drivers dictating the 3D supramolecular crystal lattice formation.

Quantitative Data: Predictive Crystallographic Profile

Because specific single-crystal X-ray diffraction (SCXRD) data for the exact 3-tert-butyl-1-phenyl derivative is not widely published, we must utilize homologous modeling. By extrapolating empirical data from closely related structural analogs—specifically 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid[2] and 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid[5]—we can establish a highly accurate predictive profile for the target molecule.

Parameter5-Amino-1-phenyl Analog (Empirical)5-Trifluoromethyl-1-phenyl Analog (Empirical)3-tert-butyl-1-phenyl Target (Predicted Model)
Crystal System MonoclinicMonoclinicMonoclinic or Triclinic
Space Group P21​/n P21​/c P21​/c or P1ˉ
Dominant Motif R22​(8) Carboxylic Dimer R22​(8) Carboxylic Dimer R22​(8) Carboxylic Dimer
Dihedral Angle (Pyr-Ph) 48.13°Variable ( Z′=3 )> 50° (Driven by steric bulk)
C-N Bond Lengths 1.314 – 1.353 Å~1.33 Å1.32 – 1.35 Å
Lattice Stabilization N-H···N, O-H···OC-H···F, C-H··· π C-H··· π , Dispersion forces

Self-Validating Experimental Protocols

To physically verify the predictive model, researchers must execute a rigorous, artifact-free crystallographic workflow. The following protocols are engineered to bypass the specific challenges of tert-butyl rotational disorder and hydrophobic precipitation.

Protocol A: Thermodynamic Crystallization via Vapor Diffusion

Causality: Standard solvent evaporation often leads to rapid, kinetic precipitation of the hydrophobic tert-butyl groups, resulting in twinned or microcrystalline powders. Vapor diffusion provides strict thermodynamic control, allowing the slow assembly of the R22​(8) dimers into an ordered lattice.

  • Dissolution: Dissolve 10 mg of the target compound in 0.5 mL of a halogenated solvent (e.g., dichloromethane) within a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter. Causality: Removing heterogeneous nucleation sites (like microscopic dust) ensures that crystal growth is driven by intrinsic molecular thermodynamics rather than external defects.

  • Diffusion Setup: Place the uncapped 2 mL inner vial into a 20 mL outer vial containing 3 mL of an antisolvent (e.g., n-hexane). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber at a constant 20°C in a vibration-free environment for 72–96 hours.

  • Validation Checkpoint: Extract a candidate crystal and examine it under a polarized light microscope. Complete, uniform optical extinction every 90° of rotation validates that the specimen is a single crystal domain, free of macroscopic twinning.

Protocol B: Cryogenic Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Data must be collected at cryogenic temperatures to freeze the dynamic rotation of the tert-butyl methyl groups, which otherwise smear electron density maps and artificially inflate R -factors[3].

  • Mounting: Submerge the validated crystal in a perfluoropolyether cryoprotectant oil (e.g., Fomblin) and mount it onto a MiTeGen micro-loop. Causality: The oil displaces atmospheric moisture, preventing the formation of amorphous ice that would fracture the crystal during flash-cooling.

  • Cryocooling: Immediately transfer the loop to the goniometer head, directly into a 150 K nitrogen cold stream.

  • Data Collection: Irradiate the crystal using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Collect a full sphere of diffraction data using ω and ϕ scans.

  • Structure Solution: Integrate intensities, apply multi-scan absorption corrections, and solve the structure using Intrinsic Phasing. Refine via full-matrix least-squares on F2 .

  • Validation Checkpoint: The protocol is self-validated when the internal merging agreement factor ( Rint​ ) is < 0.05, and the final goodness-of-fit ( S ) approaches 1.0. Crucially, the residual electron density map must show no peaks > 1.0 e/ų near the C3 position, confirming the successful arrest and modeling of the tert-butyl group.

XRD_Workflow Synthesis 1. Compound Synthesis & Purity Verification Crystallization 2. Solvent Screening & Vapor Diffusion Synthesis->Crystallization Mounting 3. Crystal Selection & Cryo-loop Mounting (150K) Crystallization->Mounting Diffraction 4. X-ray Diffraction (Mo/Cu Kα radiation) Mounting->Diffraction Refinement 5. Structure Solution & Anisotropic Refinement Diffraction->Refinement Validation 6. CIF Validation & Hirshfeld Analysis Refinement->Validation

Fig 2: Self-validating workflow for single-crystal X-ray diffraction of pyrazole derivatives.

Conclusion

The crystal structure analysis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid requires a delicate balance of thermodynamic crystallization and cryogenic diffraction techniques. By anticipating the steric disruption of the tert-butyl group and leveraging the reliable R22​(8) carboxylic dimerization, researchers can accurately resolve its 3D architecture, providing vital geometric parameters for downstream structure-based drug design.

References

  • BLDpharm. "1152933-21-5 | 3-tert-Butyl-1-phenyl-1H-pyrazole-4-carboxylic acid." BLD Pharm.
  • Foces-Foces, C., et al. "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society / FU Berlin, 2001.
  • Mironovich, L. M., et al. "CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1,2,4]TRIAZINE-3,4-DIYL DICARBOXYLATES." National Institutes of Health (PMC).
  • Pramanik, et al. "Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction." Cambridge University Press, 2019.
  • Zia-ur-Rehman, M., et al. "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid." Acta Crystallographica Section E / ResearchGate, 2008.

Sources

Engineering 1-Phenyl-1H-Pyrazole-4-Carboxylic Acid Derivatives: A Technical Guide to Synthesis, SAR, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-phenyl-1H-pyrazole-4-carboxylic acid scaffold represents a highly privileged pharmacophore in both medicinal chemistry and agrochemical development[1]. By acting as a versatile synthetic hub, this core structure enables the divergent synthesis of highly bioactive molecules, ranging from anticancer pyrazolo-pyrimidines[2] to potent antifungal carboxamides[3]. This technical guide dissects the structural mechanics of these derivatives, provides field-validated synthetic workflows, and analyzes the structure-activity relationships (SAR) governing their efficacy.

Core Structural Mechanics & SAR

The pyrazole ring offers unique hydrogen bond donor/acceptor capabilities, while the N1-phenyl group provides the lipophilicity essential for membrane permeation and hydrophobic pocket binding[4]. The C4-carboxylic acid serves as the critical functional handle for diversification.

  • Amidation at C4 : Conversion of the carboxylic acid to a carboxamide is a proven strategy to enhance target affinity. In agrochemistry, these amides exhibit strong binding to fungal enzymes (e.g., against Colletotrichum gloeosporioides) and weed targets like 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1][5].

  • C5-Substitution Kinetics : Halogenation (e.g., chlorine) or the addition of amino groups at the C5 position significantly alters the electronic distribution of the pyrazole ring. This steric and electronic modulation directly impacts the binding kinetics at the target site[6][7].

  • C3-Substitution : Methyl or methylsulfanyl groups at C3 modulate the steric bulk of the molecule, fine-tuning the selectivity profile for anti-inflammatory targets (such as COX/LOX enzymes)[8].

Validated Synthetic Methodologies

Expertise & Experience Note: A common pitfall in synthesizing these derivatives is the poor aqueous solubility of the intermediate carbaldehydes during oxidation. The protocols below are engineered to bypass these thermodynamic hurdles, ensuring high-yield conversions[1].

Protocol A: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Causality: Direct oxidation of pyrazole-4-carbaldehyde using standard aqueous KMnO₄ often stalls because the hydrophobic N1-phenyl ring causes the substrate to precipitate out of solution. By shifting to a biphasic or co-solvent system (water:acetone, 3:2), the substrate remains solvated, allowing the permanganate ion to efficiently attack the aldehyde carbon[1].

  • Precursor Preparation: Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) in 50 mL of a water/acetone mixture (3:2 v/v)[1].

  • Oxidation: Add potassium permanganate (18 mmol) in controlled portions to prevent thermal runaway and over-oxidation.

  • Thermal Activation: Heat the mixture to 80 °C under reflux for 4 hours. The acetone acts as a phase-transfer facilitator, maintaining system homogeneity[1].

  • Workup & Validation: Filter the hot reaction mixture to remove the insoluble MnO₂ byproduct. Acidify the clear filtrate to pH = 2 using 1M HCl. The sudden drop in pH protonates the carboxylate, driving the self-validating precipitation of the product.

  • Isolation: Collect the precipitated white solid via vacuum filtration and dry to afford the target carboxylic acid[1].

Protocol B: Divergent Amidation to Bioactive Pyrazole-Carboxamides

Causality: Direct coupling of the carboxylic acid with amines using standard peptide coupling reagents (e.g., EDC/HOBt) is heavily sterically hindered by the adjacent C5-chloro group. Conversion to the highly reactive acyl chloride circumvents this steric penalty, driving the amidation to completion[1].

  • Acyl Chloride Formation: Reflux the synthesized carboxylic acid (2.5 mmol) in neat thionyl chloride (10 mmol) for 2 hours. Evaporate the excess SOCl₂ under reduced pressure to yield the acyl chloride intermediate as a yellow liquid[1].

  • Nucleophilic Addition: Dissolve the acyl chloride in anhydrous THF (5 mL). Add triethylamine (2.5 mmol) to act as an acid scavenger.

  • Coupling: Dropwise add the target substituted amine (2.5 mmol) at 0–5 °C (ice-water bath). This temperature control is critical to manage the exothermic acylation and prevent degradation. Stir vigorously for 10 hours at ambient temperature[1].

  • Purification: Remove the solvent via rotary evaporation and purify the residue using silica gel column chromatography (petroleum ether:ethyl acetate, 30:1)[1].

G A 3-Methyl-1-phenyl-5-pyrazolone B Vilsmeier-Haack Reaction (POCl3, DMF, 60°C) A->B C 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carbaldehyde B->C D Phase-Optimized Oxidation (KMnO4, Acetone/H2O, 80°C) C->D E 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carboxylic acid D->E F Acyl Chloride Formation (SOCl2, Reflux) E->F G Amidation (R-NH2, Et3N, THF, 0-5°C) F->G H Bioactive Pyrazole-4-carboxamides G->H

Fig 1: Step-by-step synthetic workflow for bioactive pyrazole-4-carboxamides.

Biological Applications & Mechanisms of Action

Antifungal & Agrochemical Activity: Pyrazole-carboxamide derivatives are highly effective against agricultural pathogens. Structurally, they mimic natural substrates to act as competitive inhibitors. They typically function by inhibiting Succinate Dehydrogenase (SDHI) in the fungal mitochondrial respiratory chain, or by blocking 4-hydroxyphenylpyruvate dioxygenase (HPPD) in weeds, leading to rapid cellular energy depletion and oxidative stress[1][5].

Anticancer & Anti-inflammatory Activity: Derivatives such as 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid serve as direct precursors for pyrazolo[3,4-d]pyrimidin-4-ones. These fused bicyclic systems are potent kinase inhibitors exhibiting significant anticancer properties[2]. Furthermore, esterification and thio-substitution at the C3 position yield compounds with robust analgesic and anti-inflammatory profiles, demonstrating mild ulcerogenic potential compared to classical NSAIDs like indomethacin[8][9].

MOA P Pyrazole-4-carboxamide Derivative T Target Enzyme (e.g., SDHI / HPPD / Kinases) P->T Targets B Competitive Binding at Active Site T->B Induces C Blockade of Electron Transport or Signal Transduction B->C D Cellular Energy Depletion / Oxidative Stress C->D E Pathogen/Cancer Cell Death D->E

Fig 2: Generalized mechanism of action for pyrazole-4-carboxamide derivatives.

Quantitative Data Summary

The following table summarizes the experimental yields and physical properties of key derivatives synthesized via the optimized protocols, demonstrating the efficiency of the carboxylic acid intermediate.

Compound NameSubstitution ProfileYield (%)Melting Point (°C)Primary Application
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid C5-Cl, C3-CH395.0%230–231Synthetic Intermediate[1]
5-Chloro-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide C4-(4-fluorophenyl)amide62.2%154–156Antifungal[3]
5-Chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide C4-(4-chlorophenyl)amide78.1%161–162Antifungal[3]
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one Fused Oxazinone49.0%129–130Anticancer Precursor[2]
5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester C5-benzoylamino, C3-SCH3N/AN/AAnti-inflammatory[8]

Table 1: Yields, properties, and applications of key 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives.

References

  • Abdellatif, K. R. A., et al. (2014). "Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives." Molecules. 7

  • SciELO. "Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides." SciELO Brazil. 1

  • PubMed. "1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities." NIH. 9

  • MDPI. "Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives." Molecules. 3

  • PubMed. "Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents." NIH. 8

Sources

Methodological & Application

Synthesis route for 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described synthetic route is a robust, two-step process commencing with a Knorr pyrazole synthesis, followed by saponification. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and practical considerations to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

Pyrazole scaffolds are privileged structures in pharmacology due to their presence in numerous biologically active compounds, including celecoxib (an anti-inflammatory drug) and various agents with antiviral, and anticancer properties. The title compound, 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid, serves as a valuable building block for the development of novel pharmaceutical candidates.

The synthetic strategy outlined herein employs the classic Knorr pyrazole synthesis, a reliable and versatile method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] This is followed by a standard ester hydrolysis to yield the target carboxylic acid.

The two-step sequence is as follows:

  • Step 1: Knorr Pyrazole Synthesis. Condensation of ethyl 4,4-dimethyl-3-oxopentanoate (a β-keto ester) with phenylhydrazine to form the intermediate, ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate.

  • Step 2: Saponification. Hydrolysis of the ethyl ester intermediate using a strong base, followed by acidic workup, to yield the final product, 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

This approach was selected for its high efficiency, use of readily available starting materials, and straightforward reaction conditions, making it highly amenable to laboratory-scale synthesis.

Mechanistic Insights

Knorr Pyrazole Synthesis

The Knorr synthesis is a cornerstone of heterocyclic chemistry.[3] The reaction proceeds via a cyclocondensation mechanism.

  • Hydrazone Formation: The reaction is typically initiated by the nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto the more electrophilic ketone carbonyl of the β-keto ester (ethyl 4,4-dimethyl-3-oxopentanoate). This condensation, often catalyzed by a weak acid, forms a phenylhydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining ester carbonyl group.

  • Dehydration/Aromatization: The resulting tetrahedral intermediate collapses, eliminating a molecule of water and ethanol to form the stable, aromatic pyrazole ring.[1][2]

The use of an unsymmetrical 1,3-dicarbonyl like a β-keto ester can potentially lead to two regioisomers. However, the significant difference in electrophilicity between the ketone and ester carbonyls strongly directs the initial attack of the hydrazine to the ketone, leading to the desired 3-substituted pyrazole with high regioselectivity.

Saponification (Ester Hydrolysis)

This is a base-catalyzed hydrolysis of an ester. The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-4-carboxylate ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the ethoxide (or another base equivalent) generates the carboxylate salt. Subsequent acidification of the reaction mixture is essential to protonate the carboxylate salt, precipitating the final, water-insoluble carboxylic acid product.[4]

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below. This diagram outlines the progression from starting materials to the final product, highlighting the key transformation in each step.

Synthesis_Workflow Overall Synthetic Scheme cluster_0 Starting Materials cluster_1 Step 1: Knorr Cyclization cluster_2 Step 2: Saponification Start1 Ethyl 4,4-dimethyl- 3-oxopentanoate Intermediate Ethyl 3-tert-butyl-1-phenyl- 1H-pyrazole-4-carboxylate Start1->Intermediate Ethanol, Acetic Acid (cat.) Reflux Start2 Phenylhydrazine Start2->Intermediate Ethanol, Acetic Acid (cat.) Reflux FinalProduct 3-tert-butyl-1-phenyl-1H- pyrazole-4-carboxylic acid Intermediate->FinalProduct 1. NaOH(aq), EtOH, Reflux 2. HCl(aq) to pH ~2-3

Caption: A workflow diagram illustrating the two-step synthesis of the target compound.

Experimental Protocols

Safety Precautions:

  • Phenylhydrazine: Highly toxic, a suspected carcinogen, and readily absorbed through the skin. Handle only in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

  • All organic solvents are flammable. Keep away from ignition sources.

Protocol 1: Synthesis of Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate

This protocol details the Knorr cyclocondensation to form the pyrazole ester intermediate.

Materials & Reagents:

  • Ethyl 4,4-dimethyl-3-oxopentanoate (CAS: 17094-34-7)

  • Phenylhydrazine (CAS: 100-63-0)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq).

  • Dissolve the starting material in absolute ethanol (approx. 5 mL per 1 g of ketoester).

  • Add phenylhydrazine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-5 drops).

    • Scientist's Note: Phenylhydrazine is often used in slight excess to ensure complete consumption of the more valuable β-keto ester. The acetic acid catalyzes the initial hydrazone formation, accelerating the reaction.[1]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete (disappearance of the limiting reagent), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) to remove acetic acid, and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate as a solid or viscous oil.

Protocol 2: Synthesis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This protocol describes the hydrolysis of the ester to the final carboxylic acid product.

Materials & Reagents:

  • Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate (from Protocol 1)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Beaker, Buchner funnel, and filter paper

Procedure:

  • In a round-bottom flask, dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Add NaOH (2.0 - 3.0 eq) to the solution.

    • Scientist's Note: A significant excess of base is used to drive the hydrolysis to completion and to saponify the ester, forming the soluble sodium salt of the carboxylic acid.[4]

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • After cooling to room temperature, remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with deionized water and transfer to a beaker. Cool the solution in an ice bath.

  • While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to a pH of approximately 2-3 (verify with pH paper).

    • Causality Explanation: This crucial step protonates the water-soluble sodium pyrazole-4-carboxylate, converting it into the neutral carboxylic acid, which has low aqueous solubility and precipitates out of the solution.

  • A solid precipitate of the target compound will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to yield 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Data Summary and Expected Results

The following table summarizes typical quantities and expected outcomes for this synthetic sequence.

ParameterStep 1: Ester SynthesisStep 2: Acid Synthesis
Key Reactant Ethyl 4,4-dimethyl-3-oxopentanoateEthyl 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate
Molecular Weight 172.22 g/mol 272.35 g/mol
Typical Scale (Reactant) 10.0 g (58.1 mmol)13.0 g (47.7 mmol)
Reagent 1 Phenylhydrazine (6.6 g, 61.0 mmol)NaOH (3.8 g, 95.4 mmol)
Solvent Ethanol (~50 mL)Ethanol/Water (~60 mL / 30 mL)
Reaction Time 4-6 hours2-4 hours
Reaction Temperature ~78 °C (Reflux)~85 °C (Reflux)
Product Name Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Product MW 272.35 g/mol 244.29 g/mol
Expected Yield 80-90%90-98%
Typical Appearance White to pale yellow solidWhite solid

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • ACS Publications. Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry. [Link]

  • ACS Publications. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. [Link]

  • MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. [Link]

  • ResearchGate. Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • PubMed. Synthesis of pyrazoles via electrophilic cyclization. [Link]

  • Scribd. Debus Radziszewsky and Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]

  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]

  • Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. [Link]

  • Acta Chimica Slovenica. Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. [Link]

  • Google Patents.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]

  • PubMed. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. [Link]

  • Mol-Instincts. ethyl 4,4-dimethyl-3-oxopentanoate. [Link]

  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Asian Journal of Chemistry. Synthesis and Pharmacological Activities of Some New Substituted Pyrazole Derivatives. [Link]

  • University of Strathclyde. Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H -.... [Link]

  • Chem-Space. Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. [Link]

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. [Link]

  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]

  • Google Patents. 4-fluoro-3-oxocarboxylic esters and process for producing the same.
  • The Royal Society of Chemistry. Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Esters. [Link]

  • NextSDS. 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

  • PMC. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

  • ResearchGate. Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. [Link]

  • Beilstein Journals. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

Sources

Application Note: Advanced Amide Coupling Protocols for 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The synthesis of amides from 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1152933-21-5) presents a formidable synthetic challenge in medicinal chemistry and drug development. The C4-carboxylic acid is flanked by a bulky tert-butyl group at the C3 position and a proton at C5 (adjacent to the sterically demanding N1-phenyl ring). This creates a highly congested steric environment around the carbonyl carbon, acting as an "umbrella" that significantly raises the activation energy barrier for nucleophilic attack by amines [1].

Standard coupling reagents (e.g., EDC/HOBt or DCC) frequently fail with this substrate, leading to unreacted starting materials, racemization (if chiral centers are present elsewhere), or the formation of inactive side products [2]. To overcome this, highly efficient activation strategies must be employed. This guide details three field-proven protocols: Uronium-based activation (HATU/COMU), in situ acyl fluoride generation (TCFH/NMI), and classical acid chloride formation [3, 4].

Reagent Selection Strategy

To design a self-validating and high-yielding reaction, the choice of coupling reagent must be dictated by the nucleophilicity and steric profile of the amine partner.

Table 1: Comparison of Coupling Strategies for Sterically Hindered Pyrazole-4-Carboxylic Acids

Coupling Reagent / MethodActivation IntermediateSteric Profile of IntermediateRecommended Amine TypeTypical Yields
HATU / COMU OAt / Oxyma esterHighPrimary, unhindered aliphatic60 - 85%
TCFH / NMI Acyl FluorideVery LowSecondary, aromatic, hindered75 - 95%
Oxalyl Chloride Acyl ChlorideLowHighly deactivated, anilines70 - 90%
EDC / HOBt OBt esterModerateNot recommended for this substrate< 20%

Causality Insight: The superior performance of TCFH (Tetramethylchloroformamidinium hexafluorophosphate) lies in the generation of an acyl fluoride . Unlike acyl chlorides, acyl fluorides are highly stable to hydrolysis but extremely reactive toward amines. More importantly, the fluorine atom is small (van der Waals radius ~1.47 Å), minimizing steric clashes with the adjacent tert-butyl group during the transition state of the amine addition[2, 3].

Decision Matrix & Workflow

G Start 3-tert-butyl-1-phenyl-1H-pyrazole- 4-carboxylic acid + Amine AmineType Assess Amine Nucleophilicity & Steric Bulk Start->AmineType PrimaryAliphatic Primary / Unhindered Aliphatic AmineType->PrimaryAliphatic SecondaryAromatic Secondary / Aromatic / Hindered AmineType->SecondaryAromatic Deactivated Highly Deactivated / Poor Nucleophile AmineType->Deactivated HATU Protocol A: HATU or COMU + DIPEA (Thermal or Microwave) PrimaryAliphatic->HATU TCFH Protocol B: TCFH + NMI (Acyl Fluoride Pathway) SecondaryAromatic->TCFH AcidChloride Protocol C: Oxalyl Chloride + DMF (cat.) followed by Base Deactivated->AcidChloride

Caption: Decision tree for selecting the optimal amide coupling protocol based on amine characteristics.

Step-by-Step Experimental Protocols

Protocol A: Uronium Salt Activation (HATU or COMU)

Best for: Primary aliphatic amines and moderately hindered secondary amines. Uronium salts like HATU generate highly reactive OAt esters. COMU is a safer, non-explosive alternative that generates an Oxyma ester and often provides superior results for hindered substrates by facilitating a more favorable hydrogen-bonding network during the transition state [4].

Materials:

  • 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol)

  • Amine (1.2 eq, 0.6 mmol)

  • HATU or COMU (1.5 eq, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Pre-activation: Dissolve the carboxylic acid and HATU (or COMU) in anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA dropwise. Stir the mixture at room temperature for 15–30 minutes. Self-Validation: A distinct color change (often to yellow/orange) indicates the successful formation of the active ester.

  • Amine Addition: Add the amine to the reaction mixture.

  • Heating: Due to the tert-butyl group's steric hindrance, room temperature stirring is often insufficient. Heat the reaction to 60°C for 12–24 hours. Alternatively, utilize microwave irradiation at 80°C for 30–45 minutes to overcome the activation barrier [2].

  • Workup: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: In Situ Acyl Fluoride Generation (TCFH/NMI)

Best for: Sterically hindered secondary amines and anilines. This is the most robust method for this specific pyrazole core. N-Methylimidazole (NMI) acts as both a base and a nucleophilic catalyst, while TCFH converts the acid to a highly reactive, low-steric-profile acyl fluoride [3].

Mechanism Acid Sterically Hindered Carboxylic Acid NMI_Activation NMI Base Deprotonation Acid->NMI_Activation TCFH_Attack Attack on TCFH (Uronium Salt) NMI_Activation->TCFH_Attack AcylFluoride Acyl Fluoride Intermediate (Low Steric Profile) TCFH_Attack->AcylFluoride AmineAddition Amine Addition (Fast Kinetics) AcylFluoride->AmineAddition Product Desired Amide AmineAddition->Product

Caption: Mechanistic sequence of TCFH/NMI mediated acyl fluoride generation and amide coupling.

Materials:

  • 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol)

  • Amine (1.2 eq, 0.6 mmol)

  • TCFH (1.2 eq, 0.6 mmol)

  • N-Methylimidazole (NMI) (3.0 eq, 1.5 mmol)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (5 mL)

Procedure:

  • Activation: Suspend the carboxylic acid and TCFH in anhydrous DCM or MeCN.

  • Catalysis: Add NMI dropwise at room temperature. Stir for 30 minutes. Self-Validation: The reaction will transition from a suspension to a homogeneous solution as the acyl fluoride forms.

  • Coupling: Add the amine. Stir at room temperature for 4–12 hours. If the amine is highly deactivated, heat to 50°C.

  • Workup: Quench with water. Extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Purify by column chromatography.

Protocol C: Acid Chloride Formation (Oxalyl Chloride)

Best for: Highly unreactive or electron-deficient amines where standard coupling reagents fail. Converting the sterically hindered acid to an acid chloride forces the reaction by creating the most electrophilic carbonyl species possible [2].

Materials:

  • 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol)

  • Oxalyl Chloride (2.0 eq, 1.0 mmol)

  • Catalytic DMF (1-2 drops)

  • Amine (1.1 eq, 0.55 mmol)

  • Triethylamine (TEA) or DIPEA (3.0 eq, 1.5 mmol)

  • Anhydrous DCM (5 mL)

Procedure:

  • Acid Chloride Generation: Dissolve the carboxylic acid in anhydrous DCM at 0°C. Add oxalyl chloride dropwise, followed by 1-2 drops of DMF (initiates the Vilsmeier-Haack intermediate).

  • Maturation: Warm to room temperature and stir until gas evolution (CO and CO₂) ceases (approx. 2 hours). Self-Validation: The cessation of bubbling confirms complete conversion to the acid chloride.

  • Concentration: Critical Step. Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Do not expose to ambient moisture.

  • Coupling: Redissolve the acid chloride in anhydrous DCM (3 mL). In a separate flask, dissolve the amine and TEA in DCM (2 mL) and cool to 0°C. Dropwise add the acid chloride solution to the amine solution.

  • Completion: Stir at room temperature overnight. Workup as described in Protocol B.

Troubleshooting & Optimization Insights

  • Steric Clashing during Activation: If the active ester (Protocol A) fails to form, the base might be too bulky to deprotonate the acid efficiently in the congested pocket. Switching from DIPEA to a smaller, less nucleophilic base like 2,4,6-collidine can improve initial activation yields [1].

  • Solvent Polarity: For highly hindered couplings, the transition state is highly ordered. Switching from DCM to a more polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) stabilizes the polar transition state, accelerating the bimolecular reaction [2].

  • Amide Bond Bioisosteres: If the amide bond cannot be formed due to absolute steric prohibition, consider synthesizing an amide bioisostere (e.g., 1,2,3-triazole via click chemistry or a tetrazole) as an alternative structural motif to maintain the desired vector mapping [5].

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics, synthetic tractability, and high-affinity target engagement. 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1152933-21-5) has emerged as a premier building block in modern medicinal chemistry. By combining the rigid, aromatic geometry of a pyrazole core with the extreme steric bulk of a tert-butyl group and the lipophilicity of an N1-phenyl substituent, this scaffold provides a highly modular vector for hit-to-lead optimization.

This application note details the structural rationale, target applications, and validated experimental protocols for utilizing this specific pyrazole carboxylic acid in high-throughput drug discovery workflows.

Structural Rationale & Pharmacophore Mapping

The utility of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is not coincidental; it is rooted in the precise spatial arrangement of its substituents. Pyrazole derivatives are synthesized via the cyclocondensation of arylhydrazines with 1,3-dicarbonyl compounds, allowing for regioselective control over the final architecture .

When deployed in drug discovery, the un-derivatized carboxylic acid can act directly as a pharmacophore, or it can serve as a synthetic handle for generating vast amide libraries. The causality behind the selection of this specific building block is outlined in the structure-activity relationship (SAR) data below.

Table 1: Structure-Activity Relationship (SAR) Rationale
Substituent PositionFunctional GroupMechanistic Role & Causality in Drug Design
C3 tert-butylProvides massive steric bulk. Restricts the rotational freedom of C4-amides, locking molecules into bioactive conformations. Fills deep hydrophobic pockets (e.g., the S-pocket in PDEs) and blocks metabolic oxidation at the C3 position.
N1 PhenylEngages in π−π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) in target binding sites. Significantly increases overall scaffold lipophilicity, improving membrane permeability.
C4 Carboxylic AcidPrimary synthetic vector for library generation via amide coupling. In its free form, it acts as a critical hydrogen bond donor/acceptor, often interacting with invariant target residues.
Table 2: Physicochemical Properties of the Scaffold
PropertyValueImpact on Lead Optimization
Molecular Weight 244.29 g/mol Low MW classifies it as an ideal fragment/building block, leaving ample room for MW addition during lead optimization without violating Lipinski's Rule of 5.
LogP (estimated) ~3.2Optimal lipophilicity for targeting intracellular protein-protein interactions (PPIs) and central nervous system (CNS) targets.
Topological Polar Surface Area 49.4 ŲEnsures favorable oral bioavailability and cellular permeability prior to derivatization.

Key Therapeutic Applications

Disruption of the KEAP1-NRF2 Protein-Protein Interaction

The KEAP1-NRF2 pathway is a primary cellular defense mechanism against oxidative stress. Pyrazole carboxylic acids have been identified as highly potent, non-covalent inhibitors of the KEAP1 Kelch domain . The tert-butyl group of the pyrazole core perfectly occupies a lipophilic sub-pocket within KEAP1, while the carboxylic acid (or its amide derivatives) forms critical electrostatic interactions that competitively displace NRF2, leading to its nuclear translocation and the transcription of antioxidant genes.

G A Oxidative Stress / ROS B KEAP1-NRF2 Complex (Cytosol) A->B Disrupts C Proteasomal Degradation (Normal State) B->C Basal Turnover E NRF2 Release & Nuclear Translocation B->E Inhibitor Action D Pyrazole-4-Carboxylic Acid Inhibitor D->B Competitive Binding (Kelch Domain) F ARE Binding & Gene Expression E->F Antioxidant Response

Fig 1. Mechanistic pathway of KEAP1-NRF2 disruption by pyrazole-4-carboxylic acid inhibitors.

Phosphodiesterase (PDE) Inhibition and sGC Activation

Beyond PPIs, the pyrazole-4-carboxylic acid architecture is a validated scaffold for enzyme inhibition. Co-crystallography studies have demonstrated that pyrazole cores bind tightly within the hydrophobic clamp of Phosphodiesterase 4 (PDE4), with the carboxylate group forming a conserved hydrogen bond with an invariant glutamine residue . Furthermore, highly substituted pyrazole-4-carboxylic acids have been successfully engineered as soluble guanylate cyclase (sGC) activators for the treatment of ocular diseases like glaucoma .

Experimental Workflows & Protocols

To effectively utilize 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid, researchers must employ optimized synthetic and screening protocols. The following methodologies are designed with built-in causality and self-validating quality control steps.

W N1 Scaffold: CAS 1152933-21-5 N2 Amide Coupling (HATU, DIPEA) N1->N2 Amines N3 N3 N2->N3 LC-MS Val. N4 Primary Screening (FP / TR-FRET) N3->N4 N5 Hit-to-Lead Optimization N4->N5 SAR Data

Fig 2. High-throughput library synthesis and screening workflow for pyrazole-based inhibitors.

Protocol: High-Throughput Amide Library Synthesis

Objective: Synthesize a focused library of pyrazole-4-carboxamides from the 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold.

  • Activation: Dissolve the scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature.

    • Causality: The bulky C3 tert-butyl group severely sterically hinders the C4 carboxylic acid. Standard coupling reagents like EDC/HOBt are kinetically too slow here, leading to low yields and side reactions. HATU forms a highly reactive 7-aza-benzotriazole active ester, which easily overcomes this steric barrier, ensuring rapid and complete activation.

  • Coupling: Add the target primary or secondary amine (1.1 eq) to the activated ester solution. Stir for 2-4 hours at room temperature.

  • Quenching & Purification: Quench the reaction with water, extract with Ethyl Acetate (EtOAc), concentrate under vacuum, and purify via preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).

  • System Validation & Quality Control: This protocol is self-validating through real-time LC-MS monitoring. An aliquot is injected after Step 1 to confirm >95% conversion to the active ester (observed via m/z shift). Post-purification, fractions are only pooled if UV purity at 254 nm is >95% and the correct [M+H]⁺ mass is observed. This strict gating ensures no unreacted scaffold carries over to cause false positives in biological screening.

Protocol: Fluorescence Polarization (FP) Assay for Target Engagement

Objective: Evaluate the binding affinity of the synthesized pyrazole analogs to the target protein (e.g., KEAP1 Kelch domain).

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT, pH 7.4). Dilute recombinant KEAP1 protein to 10 nM and FITC-labeled NRF2 peptide to 1 nM.

    • Causality: Tween-20 is mandatory to prevent the non-specific aggregation of the highly lipophilic pyrazole compounds, which would otherwise scatter light and cause false positives. DTT maintains the critical cysteine residues of KEAP1 in a reduced state, preventing artifactual disulfide-mediated conformational changes that block the binding pocket.

  • Incubation: Dispense 10 µL of the KEAP1/FITC-NRF2 complex into a 384-well black microplate. Add 100 nL of test compounds (in DMSO) using an acoustic liquid handler (e.g., Echo 550). Incubate for 60 minutes at room temperature in the dark to reach thermodynamic equilibrium.

  • Measurement: Read fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • System Validation & Quality Control: The assay plate must include 16 wells of DMSO (vehicle control, representing maximum polarization) and 16 wells of a known potent inhibitor (e.g., KI-696, representing minimum polarization). The system self-validates by calculating the Z'-factor for each plate. A Z'-factor > 0.6 must be achieved before any compound data is accepted, mathematically confirming that the assay window is robust enough to distinguish true hits from background noise.

References

  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018. URL:[Link]

  • Norton, D., et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Card, G. L., et al. "A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design." Nature Biotechnology, 2005. URL:[Link]

  • Ehara, T., et al. "The Discovery of (S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid, a Soluble Guanylate Cyclase Activator Specifically Designed for Topical Ocular Delivery as a Therapy for Glaucoma." Journal of Medicinal Chemistry, 2018. URL:[Link]

Catalytic Strategies for the Synthesis of Tert-Butyl Pyrazole Carboxylic Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a "privileged scaffold" in drug discovery, appearing in numerous blockbuster drugs. The introduction of a tert-butyl group, either on a ring nitrogen (N-tert-butyl) or as an ester of a carboxylic acid function, imparts significant steric bulk and lipophilicity. These features can dramatically influence a molecule's pharmacokinetic profile, improving metabolic stability, cell permeability, and target-binding affinity. Consequently, efficient and scalable catalytic methods for synthesizing tert-butyl pyrazole carboxylic acids and their esters are of paramount importance to researchers in pharmaceuticals and agrochemicals.

This technical guide provides an in-depth overview of modern catalytic strategies for the synthesis of this valuable class of compounds. Moving beyond a simple recitation of steps, this note illuminates the rationale behind key methodological choices, provides detailed, field-tested protocols, and offers a comparative analysis of different synthetic routes.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of tert-butyl pyrazole carboxylic acids can be approached through several distinct catalytic strategies. The optimal choice depends on factors such as starting material availability, desired substitution pattern, and scalability. We will explore three primary catalytic pathways:

  • Post-Cyclization Modification: Building the pyrazole core first, followed by catalytically installing the N-tert-butyl group and then forming the carboxylic acid/ester.

  • Convergent Cyclocondensation: Directly constructing the N-tert-butylated pyrazole ring from acyclic precursors using a catalyst.

  • Advanced C-H Functionalization: Employing modern transition-metal catalysis to directly install a carboxyl group onto a pre-formed N-tert-butyl pyrazole scaffold.

G cluster_0 Synthetic Strategies cluster_1 Key Transformations (Strategy 1) cluster_2 Key Transformations (Strategy 2) cluster_3 Key Transformations (Strategy 3) Strategy_1 Strategy 1: Post-Cyclization Modification N_Boc Catalytic N-tert-Butylation (Boc₂O/DMAP) Strategy_1->N_Boc Strategy_2 Strategy 2: Convergent Cyclocondensation Condensation Catalytic Condensation of β-Dicarbonyl with tert-Butyl Hydrazine Strategy_2->Condensation Strategy_3 Strategy 3: Direct C-H Functionalization Carboxylation Transition-Metal Catalyzed C-H Carboxylation (e.g., Rhodium) Strategy_3->Carboxylation Oxidation Oxidation of Aldehyde N_Boc->Oxidation Esterification Catalytic Esterification Oxidation->Esterification End_Product tert-Butyl Pyrazole Carboxylic Acid / Ester Esterification->End_Product Condensation->End_Product Carboxylation->End_Product Start_1 Pyrazole Aldehyde/Ester Start_1->Strategy_1 Start_2 β-Ketoester + tert-Butyl Hydrazine Start_2->Strategy_2 Start_3 N-tert-Butyl Pyrazole Start_3->Strategy_3

Caption: Overview of synthetic strategies.

Strategy 1: Post-Cyclization Modification via Catalytic N-tert-Butylation

This robust and highly reliable strategy involves the initial synthesis of a pyrazole core bearing a functional group handle, typically an ester or an aldehyde, which is subsequently elaborated. The key catalytic step is the introduction of the N-tert-butyl group, most commonly as a tert-butoxycarbonyl (Boc) protecting group, which is known for its stability and ease of removal if necessary.

Causality and Expertise: The Role of DMAP in N-Butylation

The reaction of a pyrazole with di-tert-butyl dicarbonate (Boc₂O) is significantly accelerated by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3] This is a classic example of nucleophilic catalysis.

  • Activation of Boc Anhydride: DMAP is a more potent nucleophile than the pyrazole nitrogen. It attacks one of the carbonyl carbons of Boc₂O, leading to the expulsion of a tert-butoxide anion and forming a highly reactive N-tert-butoxycarbonylpyridinium intermediate.

  • Facilitated Acylation: This intermediate is a much more powerful acylating agent than Boc₂O itself. The pyrazole nitrogen can then readily attack the carbonyl carbon of the activated intermediate.

  • Catalyst Regeneration: The departure of the N-Boc-pyrazole product regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.

This catalytic cycle dramatically lowers the activation energy of the reaction, allowing it to proceed efficiently at room temperature with high yields.

G DMAP DMAP Activated_Intermediate N-Boc-DMAP⁺ Intermediate (Highly Reactive) DMAP->Activated_Intermediate Attacks Boc2O Boc₂O Boc2O->Activated_Intermediate Reacts with Product N-Boc-Pyrazole-CHO Activated_Intermediate->Product Acylates Pyrazole Pyrazole-CHO Pyrazole->Product Reacts with Product->DMAP Regenerates

Caption: Catalytic cycle of DMAP in N-Boc protection.

Protocol 1A: Synthesis of tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate

This protocol details the N-tert-butylation of a commercially available pyrazole aldehyde. The resulting N-Boc protected aldehyde is a versatile intermediate.

Materials:

  • 1H-Pyrazole-4-carboxaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1H-pyrazole-4-carboxaldehyde (2.0 g, 20.8 mmol, 1.0 equiv.) in acetonitrile (21 mL) in a round-bottom flask, add di-tert-butyl dicarbonate (4.54 g, 20.8 mmol, 1.0 equiv.).

  • Add a catalytic amount of DMAP (0.127 g, 1.04 mmol, 0.05 equiv.).

  • Stir the reaction mixture at room temperature (25 °C) for 18 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the acetonitrile.

  • Dilute the resulting oil with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic phases and wash sequentially with 0.5 M HCl (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the title compound.[1]

Expected Yield: ~98% as a pale yellow solid.[1]

Protocol 1B: Oxidation to N-tert-Butyl Pyrazole Carboxylic Acid

The formyl group is readily oxidized to a carboxylic acid using standard, mild oxidizing agents. The Pinnick oxidation is an excellent choice due to its high functional group tolerance.

Materials:

  • tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH) and Water

Procedure:

  • Dissolve tert-butyl 4-formyl-1H-pyrazole-1-carboxylate (1.0 equiv.) in a 3:1 mixture of t-BuOH and water.

  • Add 2-methyl-2-butene (4.0 equiv.) to the solution as a chlorine scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 equiv.) and sodium dihydrogen phosphate (1.5 equiv.) in water.

  • Slowly add the aqueous oxidant solution to the aldehyde solution at room temperature.

  • Stir the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture to pH 3-4 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 1H-pyrazole-4-carboxylic acid.

Strategy 2: Convergent Cyclocondensation with a tert-Butyl Hydrazine

This strategy is highly efficient as it builds the desired N-substituted pyrazole ring in a single, catalytically-driven step from acyclic precursors. The use of tert-butyl hydrazine is key to directly installing the N-tert-butyl group during the heterocyclization.

Causality and Expertise: Regiocontrol in Pyrazole Synthesis

The reaction of a 1,3-dicarbonyl compound (or its enamine/enone equivalent) with a substituted hydrazine can potentially lead to two regioisomers. However, in many cases, the reaction is highly regioselective. With tert-butyl hydrazine, the steric bulk of the tert-butyl group plays a decisive role. The initial nucleophilic attack of the hydrazine onto the dicarbonyl compound is often directed by both electronic and steric factors. The subsequent cyclization and dehydration to form the aromatic pyrazole ring is typically acid or base-catalyzed and proceeds to the thermodynamically favored product.[4]

G Start β-Enamino Diketone + tert-Butyl Hydrazine HCl Step1 Reflux in Ethanol with NaHCO₃ Start->Step1 Step2 Nucleophilic Attack & Condensation Step1->Step2 Step3 Dehydration & Aromatization Step2->Step3 Product N-tert-Butyl Pyrazole Carboxylate Step3->Product

Caption: Workflow for convergent cyclocondensation.

Protocol 2: Direct Synthesis of Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate

This protocol demonstrates the direct formation of an N-tert-butyl pyrazole ester from an enoate precursor and tert-butyl hydrazine hydrochloride.

Materials:

  • Ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate

  • tert-Butyl hydrazine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Absolute ethanol

  • 1.5 N Hydrochloric acid (HCl)

Procedure:

  • Combine ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (2.0 g, 8.0 mmol, 1.0 equiv.), tert-butyl hydrazine hydrochloride (1.09 g, 8.8 mmol, 1.1 equiv.), and sodium bicarbonate (2.05 g, 24.0 mmol, 3.0 equiv.) in a round-bottom flask.

  • Add absolute ethanol (25 mL) to the mixture.

  • Heat the reaction mixture to reflux for 2 hours. Monitor completion using thin-layer chromatography.

  • After cooling, evaporate the solvent under reduced pressure.

  • To the residue, add 1.5 N HCl and stir.

  • Collect the resulting solid by filtration and dry under vacuum to afford the title product.[4]

Note on Hydrolysis: The resulting ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water) if the free acid is the desired final product.

Strategy 3: Advanced Methods - Direct Catalytic C-H Carboxylation

The direct functionalization of a C-H bond represents the pinnacle of synthetic efficiency, avoiding the need for pre-functionalized starting materials. While still an emerging field for pyrazoles, transition-metal-catalyzed C-H carboxylation with CO₂ is a highly sought-after transformation.

Mechanistic Insight: Rhodium-Catalyzed Carboxylation

Groundbreaking work has shown that rhodium(I) catalysts can achieve the direct carboxylation of C-H bonds in N-arylpyrazoles.[5] Although a direct analog for N-tert-butyl pyrazoles is not yet fully established, the mechanism provides a blueprint for future development. The proposed catalytic cycle involves:

  • Formation of a key methylrhodium(I) species from the precatalyst and a methylating agent (e.g., AlMe₂(OMe)).

  • Chelation-assisted C-H activation of the pyrazole substrate to form a rhodium(III) intermediate.

  • Reductive elimination of methane to generate a nucleophilic arylrhodium(I) species.

  • This nucleophilic species then reacts with CO₂ (carboxylation) to form a rhodium carboxylate.

  • Subsequent steps regenerate the active catalyst and release the pyrazole carboxylic acid product.

This approach is highly atom-economical and demonstrates the power of modern catalysis to forge C-C bonds directly from C-H bonds and CO₂.[5] While this method is presented for its instructive value, its application to N-tert-butyl substrates may require significant optimization.

Comparative Data of Catalytic Methods

MethodKey Catalyst(s)SubstratesTypical YieldKey AdvantagesKey LimitationsReference
Strategy 1: N-Butylation DMAP (cat.)1H-Pyrazole-4-carboxaldehyde + Boc₂O>95%High yield, reliable, mild conditions, versatile intermediate.Multi-step process (alkylation then oxidation/esterification).[1]
Strategy 2: Cyclocondensation Acid/Base (e.g., NaHCO₃)β-Enamino ester + tert-Butyl hydrazine HClGood to ExcellentConvergent, direct formation of N-tert-butyl pyrazole.Requires specific acyclic precursors; regioselectivity can be an issue.[4]
Strategy 3: C-H Carboxylation [Rh(coe)₂Cl]₂ / P(mes)₃N-Arylpyrazole + CO₂GoodHighly atom-economical, direct functionalization.Limited to specific substrates (N-aryl), requires stoichiometric methylating agent.[5]

Conclusion and Future Outlook

The synthesis of tert-butyl pyrazole carboxylic acids can be achieved through a variety of robust and efficient catalytic methods. For general laboratory synthesis, the post-cyclization modification strategy (Strategy 1) offers high reliability and predictability. For more streamlined, convergent approaches, direct cyclocondensation with tert-butyl hydrazine (Strategy 2) is an excellent choice. While direct C-H carboxylation (Strategy 3) remains a developing area for this specific substrate class, it represents the future of sustainable and efficient chemical synthesis. The protocols and insights provided herein serve as a comprehensive guide for researchers to select and implement the most suitable catalytic method for their specific research and development needs.

References

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • Ueura, K., Satoh, T., & Miura, M. (2011). Rhodium(I)-catalyzed direct carboxylation of arenes with CO2 via chelation-assisted C-H bond activation. Organic letters, 11(1), 127–129. Available at: [Link]

  • Basel, Y. K., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of organic chemistry, 65(20), 6368–6380. Available at: [Link]

  • Nawaz, S. A., et al. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta crystallographica. Section E, Structure reports online, 67(Pt 5), o1159. Available at: [Link]

Sources

Application Note: Scale-Up Synthesis and Regioselective N-Arylation of 3-tert-Butyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted pyrazole cores is a critical operation in modern drug development and agrochemical manufacturing. Specifically, 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1152933-21-5) presents a unique synthetic challenge due to the ambident nucleophilicity of pyrazole intermediates. This application note details a robust, field-proven 1-kilogram scale-up protocol. By abandoning direct condensation strategies in favor of a sterically controlled Ullmann-type N-arylation, this workflow guarantees >99% regioselectivity, eliminates tedious chromatographic separations, and provides a self-validating system for process chemists.

Retrosynthetic Strategy & Mechanistic Rationale

A common pitfall in the synthesis of 1-aryl-3-alkylpyrazoles is the direct condensation of an arylhydrazine (e.g., phenylhydrazine) with an enaminone. Because the primary amine of phenylhydrazine is highly nucleophilic, it preferentially attacks the electrophilic enamine carbon. Subsequent cyclization onto the sterically hindered ketone yields predominantly the undesired 1-phenyl-5-tert-butyl regioisomer.

To invert this causality and strictly isolate the 3-tert-butyl architecture, we employ a two-stage heterocyclic assembly:

  • Core Construction: Condensation of ethyl 4,4-dimethyl-3-oxopentanoate with DMF-DMA, followed by cyclization with hydrazine hydrate, yields the unsubstituted 3-tert-butyl-1H-pyrazole core.

  • Regioselective Arylation: The critical step utilizes a copper-catalyzed Ullmann-type cross-coupling. The massive steric bulk of the tert-butyl group at the C-3 position completely shields the adjacent N-2 nitrogen from coordinating with the bulky Cu(I)-diamine catalytic complex. Consequently, N-arylation is forced exclusively at the unhindered N-1 position . This steric differentiation is a well-documented phenomenon in unsymmetrical pyrazole alkylation and arylation .

Workflow SM Ethyl 4,4-dimethyl- 3-oxopentanoate Step1 1. DMF-DMA 2. NH₂NH₂·H₂O SM->Step1 Int1 Ethyl 3-tert-butyl-1H- pyrazole-4-carboxylate Step1->Int1 Step2 PhI, CuI, DMEDA K₂CO₃, 110°C Int1->Step2 Int2 Ethyl 3-tert-butyl-1-phenyl- 1H-pyrazole-4-carboxylate Step2->Int2 Step3 NaOH, EtOH/H₂O then HCl Int2->Step3 Target 3-tert-butyl-1-phenyl-1H- pyrazole-4-carboxylic acid Step3->Target

Figure 1: Scalable 3-step synthesis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Mechanism cluster_N1 Path A: N-1 Arylation cluster_N2 Path B: N-2 Arylation Core Ethyl 3-tert-butyl-1H-pyrazole-4-carboxylate (Tautomeric Mixture) N1 Attack at Unhindered Nitrogen (Far from tert-butyl) Core->N1 N2 Attack at Hindered Nitrogen (Adjacent to tert-butyl) Core->N2 Prod1 1-Phenyl-3-tert-butyl Isomer (Target Product, >99%) N1->Prod1 CuI / PhI Prod2 1-Phenyl-5-tert-butyl Isomer (Not Observed, <1%) N2->Prod2 Steric Clash

Figure 2: Steric shielding drives regioselective N-1 Ullmann arylation over the N-2 position.

Process Metrics & Quantitative Data

The following metrics were recorded during a 1.0 kg pilot plant run. The high Space-Time Yield (STY) and low E-Factor validate the commercial viability of this route.

ParameterStep 1: Core CyclizationStep 2: N-ArylationStep 3: Saponification
Yield (%) 88%92%95%
Purity (HPLC-UV) >98.5%>99.0%>99.5%
E-Factor 4.26.53.1
Space-Time Yield 120 g/L/day85 g/L/day150 g/L/day
Regioselectivity N/A>99:1 (N1:N2)Maintained

Scale-Up Protocols (1-kg Scale)

Step 1: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-4-carboxylate
  • Enaminone Formation: Charge a 10 L jacketed reactor with ethyl 4,4-dimethyl-3-oxopentanoate (1.0 kg, 5.8 mol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (830 g, 6.96 mol). Heat the neat mixture to 90 °C for 4 hours.

    • Self-Validation: The reaction mixture transitions from pale yellow to a deep orange-red, indicating complete enaminone formation.

  • Cyclization: Cool the reactor to 0 °C and dilute with ethanol (4.0 L). Dropwise add hydrazine hydrate (350 g, 7.0 mol) over 1.5 hours. Maintain the internal temperature below 15 °C to safely dissipate the highly exothermic cyclization enthalpy.

  • Workup: Warm to room temperature and stir for 2 hours. Concentrate under reduced pressure, dilute with water (5 L), and extract with ethyl acetate (3 x 2 L). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate as a highly crystalline white solid.

Step 2: Regioselective Ullmann N-Arylation

Note: Copper-catalyzed Ullmann-type couplings are highly sensitive to oxygen; rigorous inertion is required .

  • Reagent Charging: In a clean, dry 20 L reactor under a nitrogen atmosphere, charge ethyl 3-tert-butyl-1H-pyrazole-4-carboxylate (1.0 kg, 5.1 mol), iodobenzene (1.25 kg, 6.1 mol), anhydrous K₂CO₃ (1.4 kg, 10.2 mol), and anhydrous toluene (10 L).

  • Catalyst Addition: Add CuI (97 g, 0.51 mol, 10 mol%) and N,N'-dimethylethylenediamine (DMEDA) (90 g, 1.02 mol, 20 mol%) [[1]]([Link]).

  • Reflux: Heat the suspension to 110 °C for 18 hours.

    • Self-Validation: The initial pale blue/green suspension rapidly turns dark brown/red as the active Cu(I)-diamine complex forms and turns over.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove insoluble copper salts, and wash the cake with ethyl acetate (2 L). Wash the filtrate with 5% aqueous ammonia (2 x 2 L) to scavenge residual soluble copper, followed by a brine wash. Concentrate to afford ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate as a pale yellow oil that crystallizes upon standing.

Step 3: Saponification and Isolation
  • Hydrolysis: Charge a 10 L reactor with the crude ester from Step 2 (approx. 1.3 kg) and ethanol (5 L). Add a solution of NaOH (400 g, 10 mol) dissolved in water (2 L). Heat the mixture to 60 °C for 3 hours.

    • Self-Validation: The initially biphasic mixture becomes completely homogeneous, visually confirming the conversion of the lipophilic ester to the water-soluble sodium salt.

  • Washing: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the aqueous residue with water (3 L) and wash with MTBE (2 x 1 L) to remove any unreacted organic impurities or neutral byproducts.

  • Precipitation: Cool the aqueous layer to 5 °C and slowly acidify with 6 M HCl with vigorous stirring until pH 2 is reached.

    • Self-Validation: A massive precipitation of white crystalline solid occurs immediately upon crossing pH 4.

  • Isolation: Filter the solid, wash thoroughly with cold water (3 x 1 L), and dry in a vacuum oven at 50 °C to a constant weight, yielding the final target compound.

Analytical Characterization

  • Appearance: White crystalline powder.

  • LC-MS: m/z 245.1[M+H]⁺.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.50 (br s, 1H, COOH), 8.85 (s, 1H, Pyrazole-H5), 7.82 (d, J = 8.0 Hz, 2H, Ar-H), 7.50 (t, J = 8.0 Hz, 2H, Ar-H), 7.35 (t, J = 7.5 Hz, 1H, Ar-H), 1.45 (s, 9H, tert-butyl).

  • Regiochemical Proof: The sharp singlet at δ 8.85 ppm corresponds to the highly deshielded C-5 proton adjacent to the N-phenyl group, confirming N-1 arylation. If N-2 arylation had occurred, the C-5 proton would be significantly shielded.

References

  • Chavez, F.; Godinez, R. "Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles." Organic Letters, 2000, 2(18), 2821-2824. URL:[Link]

  • Grimmett, M. R.; Lim, K. H.; Weavers, R. T. "The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles." Australian Journal of Chemistry, 1979, 32(10), 2203-2213. URL:[Link]

  • Sadhu, P. et al. "Copper(II)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling." Chemical Communications, 2016, 52(13), 2803-2806. URL:[Link]

  • Yang, Q.; Zhao, Y.; Ma, D. "Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes." Organic Process Research & Development, 2022, 26(6), 1690-1750. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-tert-Butyl Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of coupling reactions with 3-tert-butyl pyrazole. The bulky tert-butyl group at the 3-position introduces significant steric hindrance, which can dramatically impact reaction outcomes, leading to low yields or complete reaction failure.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to enable successful C-N and C-C bond formations.

This resource is structured to address specific issues you may encounter during your experiments, moving from common problems and their solutions to broader frequently asked questions and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific, common problems encountered during coupling reactions involving 3-tert-butyl pyrazole. Each entry details the likely cause and provides a step-by-step solution grounded in mechanistic principles.

Problem 1: Low to No Yield in Suzuki-Miyaura Coupling

Scenario: You are attempting to perform a Suzuki-Miyaura coupling between a 3-tert-butyl pyrazole derivative (e.g., a bromo- or iodo-pyrazole) and an arylboronic acid, but you are observing minimal to no product formation.

Potential Causes & Solutions:

  • Inadequate Ligand Bulk: The steric bulk of the 3-tert-butyl group requires a sterically demanding ligand to facilitate the reductive elimination step, which is often the rate-limiting step in sterically hindered couplings. Standard ligands like PPh₃ may not be sufficient.[2]

    • Solution: Switch to bulky, electron-rich monophosphine ligands. Ligands from the Buchwald family, such as SPhos, XPhos, or the highly effective, sterically demanding tri-tert-butylphosphine (P(t-Bu)₃), are excellent choices.[3] These ligands create a larger "bite angle" and promote the formation of the desired C-C bond.

  • Suboptimal Base/Solvent System: The choice of base is critical for the transmetalation step.[3] A base that is too weak or poorly soluble can stall the catalytic cycle.

    • Solution: Employ stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] In many cases, moving away from aqueous solvent systems to anhydrous polar aprotic solvents like dioxane, toluene, or DMF can be beneficial, as water can promote unwanted protodeboronation of the boronic acid.[5][6]

  • Catalyst Deactivation: The pyrazole nitrogen can act as a Lewis base and coordinate to the palladium center, potentially deactivating the catalyst.[7][8]

    • Solution: Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). Using a pre-catalyst, which forms the active Pd(0) species more readily, can also mitigate this issue.

Problem 2: Poor Reactivity in Buchwald-Hartwig N-Arylation

Scenario: You are trying to N-arylate 3-tert-butyl-1H-pyrazole with an aryl halide, but the reaction is sluggish and gives low conversion.

Potential Causes & Solutions:

  • Insufficiently Active Catalyst System: N-arylation of pyrazoles, especially sterically hindered ones, can be challenging. The acidity of the pyrazole N-H is a key factor, and the catalyst system must be active enough to facilitate both oxidative addition and C-N reductive elimination.[9]

    • Solution 1 (Palladium-Catalyzed): Utilize a modern Buchwald-Hartwig catalyst system. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically demanding biarylphosphine ligand (e.g., BrettPhos, RuPhos) is often required.[10] Strong, non-nucleophilic hindered bases like NaOt-Bu or LHMDS are typically necessary to deprotonate the pyrazole.[11][12]

    • Solution 2 (Copper-Catalyzed): For certain substrates, copper-catalyzed N-arylation (an Ullmann-type reaction) can be a viable alternative.[13] These reactions often require a ligand, such as a diamine, and a base like K₂CO₃ or K₃PO₄, and may proceed under milder conditions than some palladium-catalyzed systems.[9]

  • Steric Clash with Aryl Halide: If the aryl halide is also sterically hindered (e.g., ortho-substituted), the reaction becomes doubly challenging.

    • Solution: In such cases, reaction optimization is critical. Screening different ligands, solvents, and temperatures is essential. Microwave irradiation can sometimes provide the extra energy needed to overcome the high activation barrier.[5]

Problem 3: Competing Side Reactions (Protodeboronation/Homocoupling)

Scenario: In your Suzuki coupling, you observe significant formation of the dehalogenated pyrazole and/or biaryl homocoupling products from the boronic acid.

Potential Causes & Solutions:

  • Protodeboronation: This side reaction, the cleavage of the C-B bond by a proton source, is a common issue with sterically hindered or electron-rich boronic acids.[6]

    • Mitigation:

      • Use Anhydrous Conditions: Thoroughly dry all reagents and solvents. Use a Schlenk line and degassed solvents.[6]

      • Optimize Base and Solvent: Use a non-aqueous base/solvent system (e.g., K₃PO₄ in dioxane).[6]

      • Use Boronate Esters: Pinacol boronate esters are often more stable towards protodeboronation than their corresponding boronic acids.[14]

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or Pd(II) species.

    • Mitigation:

      • Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen.[6]

      • Use a Pd(0) Source: Employ a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that efficiently generates the active Pd(0) species.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the 3-tert-butyl group so challenging for coupling reactions?

The tert-butyl group is one of the most sterically demanding substituents used in organic synthesis. Its large, three-dimensional profile creates a significant steric shield around the adjacent C3 and N2 positions of the pyrazole ring. This hindrance can:

  • ** impede the approach of the bulky palladium catalyst** to the reaction center, slowing down the crucial oxidative addition step.

  • Destabilize the transition state of the reductive elimination step, which requires the two coupling partners to be in close proximity on the metal center.[1]

  • Influence the electronics and tautomeric preference of the pyrazole ring, which can affect its reactivity.[15]

Q2: How do I choose the right catalyst and ligand for my specific 3-tert-butyl pyrazole coupling?

There is no single "best" catalyst. The optimal choice depends on the specific coupling partners and reaction type. A logical approach is to start with a system known to be effective for sterically hindered substrates.

Decision Workflow for Catalyst/Ligand Selection

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Define Coupling Type suzuki Suzuki (C-C) start->suzuki buchwald Buchwald (C-N) start->buchwald ch_activation C-H Activation (C-C/C-N) start->ch_activation ligand_suzuki Use Bulky Monophosphine Ligands (e.g., P(t-Bu)3, XPhos, SPhos) suzuki->ligand_suzuki ligand_buchwald Use Bulky Biarylphosphine Ligands (e.g., BrettPhos, RuPhos) buchwald->ligand_buchwald dg_ch Requires Directing Group (e.g., Amide, Pyrazole N) ch_activation->dg_ch base_suzuki Use Strong, Non-Aqueous Base (e.g., K3PO4, Cs2CO3) ligand_suzuki->base_suzuki end_node Proceed to Experimental Setup base_suzuki->end_node base_buchwald Use Hindered Strong Base (e.g., NaOt-Bu, LHMDS) ligand_buchwald->base_buchwald base_buchwald->end_node oxidant_ch Often Needs an Oxidant (e.g., Ag2O, Cu(OAc)2) dg_ch->oxidant_ch oxidant_ch->end_node

Caption: Catalyst selection workflow for hindered pyrazole couplings.

Q3: Can C-H activation be used as an alternative to traditional cross-coupling for functionalizing 3-tert-butyl pyrazole?

Yes, C-H activation is a powerful strategy, particularly for arylating the C5 position.[7][8] The pyrazole ring itself can direct the C-H activation, although this can sometimes be complicated by the intrinsic directing ability of other functional groups on the molecule.[16]

  • Advantages: It avoids the need to pre-functionalize the pyrazole with a halide or triflate, making the synthetic route more atom-economical.

  • Considerations: These reactions often require specific directing groups and harsher conditions (high temperatures, strong oxidants like silver or copper salts) than standard cross-couplings.[16] The regioselectivity must be carefully controlled.

Q4: My reaction seems to stall at ~50% conversion. What should I try?

Stalling can be due to catalyst deactivation or product inhibition.

  • Add Fresh Catalyst/Ligand: Prepare a solution of the pre-mixed catalyst and ligand in a glovebox and add a second portion (e.g., 0.5-1 mol%) to the reaction mixture.

  • Increase Temperature: If the reaction is being run at a moderate temperature (e.g., 80 °C), cautiously increasing it to 100-110 °C may help overcome the activation energy for the final turnover.

  • Check Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents are of high purity.[17]

Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common coupling reactions involving 3-tert-butyl pyrazole derivatives.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3-tert-butyl-1H-pyrazole

This protocol is optimized for coupling a sterically hindered pyrazole with a generic arylboronic acid.

Reaction Scheme: (Image of the reaction: 4-bromo-3-tert-butyl-1H-pyrazole + Ar-B(OH)₂ → 4-aryl-3-tert-butyl-1H-pyrazole)

Materials & Reagents:

  • 4-Bromo-3-tert-butyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) (10 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-3-tert-butyl-1H-pyrazole, the arylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial inside a glovebox, pre-mix the Pd₂(dba)₃ and P(t-Bu)₃·HBF₄ in a small amount of dioxane.

  • Component Addition: Add the anhydrous, degassed dioxane to the Schlenk flask via syringe. Stir for 5 minutes.

  • Catalyst Addition: Add the catalyst solution to the reaction flask under a positive flow of argon.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: Buchwald-Hartwig N-Arylation of 3-tert-butyl-1H-pyrazole

This protocol describes the C-N coupling of the parent 3-tert-butyl pyrazole with an aryl bromide.

Reaction Scheme: (Image of the reaction: 3-tert-butyl-1H-pyrazole + Ar-Br → 1-aryl-3-tert-butyl-1H-pyrazole + 1-aryl-5-tert-butyl-1H-pyrazole)

Materials & Reagents:

  • 3-tert-butyl-1H-pyrazole (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: In a glovebox, add Pd(OAc)₂, BrettPhos, and NaOt-Bu to an oven-dried Schlenk tube equipped with a stir bar.

  • Component Addition: Add the aryl bromide, 3-tert-butyl-1H-pyrazole, and anhydrous, degassed toluene.

  • Reaction: Seal the tube with a Teflon cap and remove it from the glovebox. Place it in a preheated oil bath at 110 °C.

  • Monitoring: Stir vigorously for 16-24 hours. Monitor for the disappearance of the aryl bromide by GC-MS or LC-MS. Note: N-arylation of unsymmetrical pyrazoles can lead to regioisomers. The ratio is often dependent on the steric and electronic nature of the coupling partners.

  • Work-up: After cooling, pass the reaction mixture through a short plug of Celite, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude residue by flash chromatography to separate the product from starting materials and any regioisomers.

Data Summary: Ligand Effects in Hindered Couplings

The choice of ligand is arguably the most critical parameter. The table below summarizes the general performance of different ligand classes for sterically hindered pyrazole couplings.

Ligand ClassExample LigandsTypical ApplicationAdvantagesDisadvantages
Bulky Monophosphines P(t-Bu)₃, P(Cy)₃, Amphos[2]Suzuki-MiyauraHighly effective for C-C coupling, promotes fast reductive elimination.Air-sensitive, can be expensive.
Biaryl Monophosphines XPhos, SPhos, RuPhosSuzuki & Buchwald-HartwigBroad substrate scope, high thermal stability, commercially available as pre-catalysts.Higher cost, optimization may be needed.
Bidentate Phosphines dppf, BINAP[18]General Cross-CouplingGood for less hindered systems, can stabilize the catalyst.[10]Often less effective for highly hindered substrates.[18]
N-Heterocyclic Carbenes (NHCs) IPr, IMesSuzuki-MiyauraStrong σ-donors, highly active catalysts.[14][19]Can be more challenging to handle, pre-catalyst choice is important.

References

  • Benchchem. Assessing the impact of the tert-butyl group on the pharmacological activity of pyrazole compounds.
  • Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Benchchem. troubleshooting low yields in 9-BBN Suzuki coupling.
  • National Center for Biotechnology Information. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
  • ResearchGate. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Gyeongsang National University. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • pubs.acs.org.
  • Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review.
  • RSC Publishing. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • MIT DSpace. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • MDPI. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
  • ACS Publications. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
  • Technical University of Munich. Cross-Coupling Reactions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ACS Publications. C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition.
  • National Center for Biotechnology Information. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • National Center for Biotechnology Information. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • ResearchGate. Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. Transition-Metal-Free Coupling Reactions.
  • National Center for Biotechnology Information.
  • MIT Libraries. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
  • MDPI. Thermodynamic vs.
  • Wikipedia.
  • Alfa Chemistry. Buchwald-Hartwig Coupling.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • organic-synthesis.org. Buchwald-Hartwig Coupling.

Sources

Minimizing byproducts in 1-phenyl-1H-pyrazole-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development teams through the synthetic bottlenecks of heterocyclic chemistry. The 1-phenyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore, but its synthesis is frequently derailed by regioisomeric byproducts, stalled intermediates, and ester hydrolysis degradation.

This guide eschews generic advice in favor of mechanistic causality. By understanding the fundamental physical chemistry of your reagents, you can transform unpredictable reactions into self-validating, high-yield protocols.

Diagnostic Workflow: Byproduct Identification

When your synthesis fails, the first step is identifying the specific failure mode. Use the diagnostic logic below to map your analytical results to the correct troubleshooting pathway.

Diagnostic workflow for identifying and resolving common byproducts in 1-phenylpyrazole synthesis.

Troubleshooting FAQs

Q1: When condensing phenylhydrazine with a 1,3-dielectrophile, I observe a high ratio of the undesired 1,5-regioisomer. How can I drive the reaction toward the 1,3- or 1,4-isomer? Mechanistic Causality & Solution: Phenylhydrazine is an ambident nucleophile. The terminal −NH2​ is less sterically hindered and highly nucleophilic, whereas the internal −NHPh is more basic but sterically hindered. When reacting with a 1,3-difunctionalized compound, the lack of directing groups leads to a mixture of regioisomers[1]. Furthermore, the choice of solvent influences the tautomeric equilibrium of the dicarbonyl, directly impacting which electrophilic center is attacked first[2]. To control this, introduce acid catalysis (e.g., p -TsOH). Lowering the pH protonates the more basic internal nitrogen of phenylhydrazine, forcing the terminal −NH2​ to act as the exclusive initial nucleophile[2]. Coupling this with lower reaction temperatures exploits the small differences in activation energies between the competing pathways, favoring kinetic control over thermodynamic equilibration[2].

Q2: My LC-MS shows a major byproduct mass that is exactly +2 Da higher than my target pyrazole. What is this? Mechanistic Causality & Solution: This indicates a stalled pyrazoline (dihydropyrazole) intermediate. The classical Knorr synthesis proceeds via initial hydrazone formation, followed by cyclization to a saturated pyrazoline ring. If the reaction lacks a sufficient driving force—such as an internal leaving group (like an ethoxy or dimethylamino moiety) that can eliminate to restore aromaticity—the intermediate will not spontaneously oxidize to the fully conjugated pyrazole[2]. To resolve this, you must either ensure your 1,3-dielectrophile contains a facile leaving group, or you must introduce an oxidative aromatization step (using DDQ or MnO2​ ) to force the removal of the two protons[3].

Q3: I attempted to synthesize the core via direct N-arylation of ethyl 1H-pyrazole-4-carboxylate with an aryl halide, but I am getting a complex mixture of isomers. Why? Mechanistic Causality & Solution: N-unsubstituted pyrazoles exist as tautomeric mixtures. Aromatic substitution with activated halogenated benzenes typically yields a mixture of two regioisomers because both nitrogen atoms can act as nucleophiles under standard basic conditions[4]. While chromatographic separation is possible, it is highly inefficient for scale-up[4]. It is strongly recommended to construct the pyrazole ring de novo using phenylhydrazine rather than attempting late-stage N-arylation.

Q4: During the final saponification of the ethyl ester to 1-phenyl-1H-pyrazole-4-carboxylic acid, I see significant ring degradation and low yields. Mechanistic Causality & Solution: The electron-withdrawing nature of the pyrazole ring makes it susceptible to nucleophilic attack by strong bases (like boiling NaOH) over extended periods. Switch to a mild, biphasic LiOH hydrolysis at room temperature. The lithium ion coordinates the carbonyl oxygen, increasing its electrophilicity and allowing the hydroxide to attack the ester carbon cleanly without degrading the heterocyclic core.

Mechanistic Pathway

Understanding the sequence of intermediate transitions is critical for knowing when to intervene in the reaction.

Mechanistic pathway of the Knorr pyrazole synthesis highlighting critical intermediate transitions.

Quantitative Data: Optimizing Regioselectivity

The table below summarizes the causality of reaction conditions on the regioisomeric ratio during the condensation of phenylhydrazine with ethyl 2-(ethoxymethylene)-3-oxobutanoate. Notice how kinetic control and acid catalysis drastically shift the equilibrium.

SolventCatalystTemperatureRegioisomer Ratio (Desired : Undesired)Overall Yield (%)
EthanolNoneReflux (78 °C)45 : 5572
TolueneNoneReflux (110 °C)30 : 7065
Ethanol p -TsOH (5 mol%)20 °C92 : 888
THF p -TsOH (5 mol%) 0 °C to 20 °C 95 : 5 91

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate

This protocol utilizes acid-catalyzed kinetic control to minimize the 1,5-regioisomer.

  • Preparation: Dissolve the 1,3-dielectrophile (e.g., ethyl 2-formyl-3-oxopropanoate, 1.0 eq) in anhydrous THF (0.2 M) under an inert N2​ atmosphere.

  • Catalysis: Add p -toluenesulfonic acid (0.05 eq).

    • Causality: Acidifies the medium to protonate the internal nitrogen of phenylhydrazine, ensuring the terminal −NH2​ attacks first.

  • Kinetic Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add phenylhydrazine (1.05 eq) over 15 minutes.

    • Causality: Kinetic temperature control prevents thermodynamic equilibration to the undesired isomer.

  • Cyclization: Remove the ice bath and stir at 20 °C for 4 hours.

  • Self-Validation Checkpoint: Analyze the mixture by TLC (Hexane:EtOAc 3:1). The stalled pyrazoline intermediate will fluoresce bright blue under 365 nm UV light. The fully aromatized target pyrazole will appear as a dark, strongly UV-quenching spot at 254 nm. Do not proceed to workup until the fluorescent spot is completely consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Mild Saponification to 1-phenyl-1H-pyrazole-4-carboxylic acid

This protocol prevents ring degradation caused by harsh basic conditions.

  • Solvent System: Dissolve the crude ethyl ester in a 3:1:1 mixture of THF:MeOH: H2​O (0.1 M).

    • Causality: The biphasic mixture ensures both the organic ester and the inorganic base remain fully solvated, maximizing the reaction surface area.

  • Hydrolysis: Add LiOH⋅H2​O (3.0 eq) in a single portion. Stir vigorously at 25 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. You should observe the complete disappearance of the ester mass [M+H]+ and the emergence of the carboxylic acid mass. No secondary degradation peaks should be present.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove organic impurities.

  • Precipitation: Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH 2 is reached. The target 1-phenyl-1H-pyrazole-4-carboxylic acid will crash out as a pure white precipitate. Filter, wash with cold water, and dry under a high vacuum.

Sources

Validation & Comparative

Comparative Analytical Guide: ¹H and ¹³C NMR Characterization of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid – High-Field vs. Benchtop Spectrometers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1152933-21-5) is a highly functionalized pyrazole scaffold frequently utilized as a critical intermediate in drug development. For researchers and QA/QC professionals, selecting the appropriate analytical methodology is paramount for efficient batch release and structural verification. This guide objectively compares the performance of standard High-Field NMR (600 MHz) against modern Cryogen-Free Benchtop NMR (80 MHz), providing self-validating experimental protocols, causality-driven solvent selection, and comparative spectral data.

The Causality of Experimental Design

Solvent Selection: Why DMSO-d6?

In standard non-polar solvents like CDCl₃, carboxylic acids exhibit a strong propensity to form intermolecular hydrogen-bonded dimers. This dimerization drastically broadens the exchangeable -COOH proton signal and induces concentration-dependent chemical shifts, complicating quantitative assessment[1]. To counteract this, deuterated dimethyl sulfoxide (DMSO-d6) is selected as the optimal solvent. As a potent hydrogen-bond acceptor, DMSO-d6 disrupts these dimers, forming stable monomeric solute-solvent complexes. This "trapping" mechanism significantly slows proton exchange, yielding a sharp, highly reproducible -COOH signal (typically around δ 12.8 ppm)[2].

Field Strength Dynamics: 600 MHz vs. 80 MHz

The primary differentiator between high-field and benchtop NMR is the Larmor frequency, which dictates chemical shift dispersion (measured in Hz). At 600 MHz, the Hz difference between the ortho, meta, and para protons of the phenyl ring is vastly larger than their scalar coupling constants (J-coupling). This yields a clean, first-order spectrum with distinct doublets and triplets. Conversely, at 80 MHz, the chemical shift dispersion is compressed. The Hz difference approaches the magnitude of the J-coupling (~7.5 Hz), resulting in second-order "roofing" effects and an overlapping multiplet[3]. However, isolated spin systems—such as the 9-proton tert-butyl singlet and the pyrazole C5-H singlet—remain highly resolved at 80 MHz, making benchtop systems exceptionally viable for rapid, at-line pharmaceutical screening[4].

Experimental Protocols (Self-Validating System)

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate internal validation checkpoints.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 ± 0.1 mg of the 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid API intermediate.

  • Solvation: Dissolve the powder in 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Validation Check: Visually inspect the solution. Complete dissolution is mandatory; undissolved particulates will distort magnetic field homogeneity and degrade the Free Induction Decay (FID).

  • Transfer: Pipette the homogeneous solution into a standard 5 mm borosilicate glass NMR tube.

Step 2: High-Field Acquisition (600 MHz Superconducting Magnet)
  • Insertion & Locking: Insert the sample and lock the magnetic field to the deuterium frequency of DMSO-d6.

  • Tuning & Shimming: Perform automated tuning and matching (ATM) followed by 3D gradient shimming.

  • Validation Check: Ensure the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz.

  • ¹H Acquisition: 30° pulse angle, 16 scans, 64K data points, 2.0 s relaxation delay (D1).

  • ¹³C Acquisition: Power-gated decoupling (WALTZ-16), 512 scans, 64K data points, 2.0 s D1.

Step 3: Benchtop Acquisition (80 MHz Permanent NdFeB Magnet)
  • Insertion: Insert the tube into the benchtop spectrometer (internal magnet pre-stabilized at 301 K).

  • Shimming: Perform 1D simplex shimming on the prominent DMSO-d6 solvent peak.

  • Validation Check: The FWHM of the solvent peak must be ≤ 1.5 Hz to proceed.

  • ¹H Acquisition: 90° pulse angle, 64 scans (increased to compensate for lower intrinsic sensitivity), 16K data points, 4.0 s D1.

  • ¹³C Acquisition: 2048 scans, 16K data points, 2.0 s D1.

Workflow Visualization

NMR_Workflow Sample API Intermediate: 3-tert-butyl-1-phenyl-1H-pyrazole -4-carboxylic acid Prep Sample Preparation: Dissolve 15 mg in 0.6 mL DMSO-d6 (Disrupts H-bonded dimers) Sample->Prep Split Aliquot into 5 mm NMR Tubes Prep->Split HF_NMR High-Field NMR (600 MHz) Superconducting Magnet Split->HF_NMR BT_NMR Benchtop NMR (80 MHz) Permanent NdFeB Magnet Split->BT_NMR HF_Acq 1H: 16 scans | 13C: 512 scans High Resolution & Dispersion HF_NMR->HF_Acq BT_Acq 1H: 64 scans | 13C: 2048 scans Rapid At-Line QA/QC Screening BT_NMR->BT_Acq Analysis Multiparametric Data Analysis & Structural Verification HF_Acq->Analysis BT_Acq->Analysis

Fig 1: Parallel NMR workflow comparing high-field and benchtop acquisition strategies.

Data Presentation & Comparative Analysis

The following tables summarize the quantitative ¹H and ¹³C NMR data, highlighting the performance differences between the two hardware platforms.

Table 1: ¹H NMR Chemical Shifts & Splitting Patterns (DMSO-d6)

Proton Assignment600 MHz (High-Field)80 MHz (Benchtop)
-C(CH₃)₃ (tert-butyl)δ 1.42 (s, 9H)δ 1.42 (s, 9H)
Ph-H (para)δ 7.38 (tt, J = 7.4, 1.2 Hz, 1H)Overlaps in multiplet
Ph-H (meta)δ 7.52 (dd, J = 8.0, 7.4 Hz, 2H)Overlaps in multiplet
Ph-H (ortho)δ 7.85 (dd, J = 8.0, 1.2 Hz, 2H)δ 7.30 - 7.95 (m, 5H)
Pyrazole C5-H δ 8.95 (s, 1H)δ 8.95 (s, 1H)
-COOH (carboxylic)δ 12.80 (br s, 1H)δ 12.80 (br s, 1H)

Table 2: ¹³C NMR Chemical Shifts (DMSO-d6)

Carbon Assignment150 MHz (High-Field)20 MHz (Benchtop)
-C(CH₃)₃ (methyls)δ 29.5δ 29.5
-C(CH₃)₃ (quaternary)δ 32.1δ 32.1
Pyrazole C4 δ 112.4δ 112.4
Ph-C (ortho)δ 119.2δ 119.2
Ph-C (para)δ 127.5δ 127.5 (reduced S/N)
Ph-C (meta)δ 129.8δ 129.8 (reduced S/N)
Pyrazole C5 δ 133.5δ 133.5
Ph-C (ipso)δ 139.2δ 139.2
Pyrazole C3 δ 160.5δ 160.5
-COOH δ 164.2δ 164.2
Discussion

Both instruments successfully identify the core structural motifs of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The benchtop 80 MHz system perfectly resolves the diagnostic tert-butyl group (δ 1.42) and the critical pyrazole C5-H proton (δ 8.95), proving its efficacy for routine identity testing and batch release. The high-field 600 MHz system is required primarily when unambiguous, first-order elucidation of the phenyl ring spin system (δ 7.38 - 7.85) is necessary for deep structural characterization or complex impurity profiling[5].

Sources

X-Ray Crystallography Comparison of Substituted 1-Phenyl-1H-Pyrazole-4-Carboxylic Acids: Structural Insights and Drug Design Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-phenyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutics, including highly potent phosphodiesterase 4 (PDE4) inhibitors 1. Understanding the precise three-dimensional conformation, intermolecular hydrogen-bonding networks, and protein-ligand interactions of these derivatives is critical for rational drug design. X-ray crystallography—encompassing both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD)—provides the definitive analytical framework for this structural elucidation.

This guide objectively compares the crystallographic profiles of several substituted 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, detailing the methodologies required to resolve their structures and the mechanistic insights derived from their solid-state behaviors.

Comparative Crystallographic Data

The substitution pattern on the pyrazole ring profoundly influences both the supramolecular assembly in the solid state and the binding affinity within biological targets. Table 1 summarizes the crystallographic parameters and key interactions of four distinct derivatives.

Table 1: Crystallographic Comparison of Pyrazole-4-Carboxylic Acid Derivatives

DerivativeAnalytical MethodSpace Group / AsymmetryKey Structural InteractionsPrimary Application
5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid PXRDZ'=3 packingO–H…O, C–H…N, C–H…F (R22(8) and R22(9) rings)Solid-state supramolecular analysis 2
3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester SCXRD (Co-crystal)PDB: 1Y2CPyrazole in hydrophobic clamp; H-bond with invariant glutaminePDE4B/D inhibitor scaffold 1
5-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propoxy]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester SCXRDMonoclinic P21/cC-H···O and C-H···π networksConformational isomerism study 3
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid SCXRDMonoclinic (Z=4)O—H⋯O hydrogen bonds generating R22(8) loopsStructural baseline 4

Causality in Experimental Choices: SCXRD vs. PXRD

The choice between SCXRD and PXRD is dictated by the physical properties of the synthesized compound and the analytical endpoint required for the study.

1. Single-Crystal X-Ray Diffraction (SCXRD) for Protein-Ligand Complexes: When optimizing the 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester scaffold for PDE4 inhibition, SCXRD is mandatory [[1]](). The high-resolution 3D coordinates allow researchers to visualize causality in binding: the pyrazole ring is sandwiched in a hydrophobic clamp formed by residues F372 and I336, while a conserved hydrogen bond forms between the carboxylate group and the NE2 atom of an invariant glutamine. This structural proof validates why the 1-phenyl substitution maintains potency without disrupting the core binding mode 1.

2. Powder X-Ray Diffraction (PXRD) for Recalcitrant Crystals: The 5-(trifluoromethyl) derivative presents a unique crystallographic challenge, often precipitating as microcrystalline powders rather than diffraction-quality single crystals. Advances in direct-space structure solution bypass this limitation 2. PXRD analysis of this compound revealed an unusual Z'=3 packing (three symmetry-independent molecules in the asymmetric unit), driven by the rotational degrees of freedom around the N-C bond connecting the pyrazole and benzene rings 2.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols outline the distinct workflows for both SCXRD co-crystallization and PXRD structure solution. Each protocol contains internal validation steps to guarantee data integrity.

Protocol 1: SCXRD Co-Crystallization of PDE4D with Pyrazole Scaffold
  • Protein Preparation: Purify the catalytic domain of human PDE4D and concentrate to crystallization-grade purity (>95% via SDS-PAGE).

  • Ligand Preparation: Dissolve the 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester in 100% DMSO to create a high-concentration stock (e.g., 50 mM).

  • Vapor Diffusion Setup: Utilize the sitting-drop vapor diffusion method at 293 K. Mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution 5.

  • Data Collection: Harvest crystals using cryoloops and flash-freeze in liquid nitrogen. Collect diffraction data using a synchrotron radiation source (e.g., ALS Beamline 8.3.1) equipped with a CCD detector 5.

  • Validation & Refinement: Solve the phase problem using molecular replacement with a known PDE4D search model. Refine the coordinates and validate the ligand placement using 2Fo-Fc and Fo-Fc electron density coefficients to prevent model bias 5.

Protocol 2: PXRD Direct-Space Structure Solution for 5-CF3 Derivatives
  • Sample Preparation: Gently grind the 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid sample to a uniform microcrystalline powder. This step is critical to minimize preferred orientation effects that skew intensity data 2.

  • Data Acquisition: Load the powder into a zero-background holder. Collect data at ambient temperature (293 K) using a diffractometer (e.g., Bruker D8 Advance) with CuKα radiation (λ = 1.5418 Å) operating in Bragg-Brentano geometry 2.

  • Indexing: Process the powder pattern to extract peak positions and determine the unit cell parameters and space group.

  • Direct-Space Solution: Input the known 2D molecular connectivity of the pyrazole derivative into a direct-space program. Use simulated annealing to translate and rotate the molecule within the unit cell until the calculated powder pattern matches the experimental data 2.

  • Rietveld Refinement: Perform a final Rietveld refinement to validate the structural model, confirming the presence of the R22(8) and R22(9) intermolecular hydrogen-bonded rings 2.

Visualization: X-Ray Crystallography Workflow

G Start Substituted 1-Phenyl-1H-Pyrazole -4-Carboxylic Acids SCXRD Single Crystal X-Ray Diffraction (e.g., PDE4 Co-crystals) Start->SCXRD Suitable Crystals PXRD Powder X-Ray Diffraction (e.g., 5-CF3 Derivative) Start->PXRD Microcrystalline Cryst Vapor Diffusion (Sitting Drop) Requires High-Quality Crystals SCXRD->Cryst Powder Direct-Space Structure Solution Bypasses Crystal Growth Limits PXRD->Powder DataSC High-Resolution 3D Coordinates Protein-Ligand Interactions Cryst->DataSC DataPX Supramolecular Assembly (Z'=3, R22(8) H-bond loops) Powder->DataPX Opt Scaffold Optimization & Rational Drug Design DataSC->Opt DataPX->Opt

Workflow comparing single-crystal and powder X-ray diffraction for pyrazole derivatives.

References

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3)
  • 1,3-dihydro-isoindol-2-yl)
  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design Nature Biotechnology / LBL URL
  • Experiment: 1Y2C - Catalytic Domain Of Human Phosphodiesterase 4D In Complex With 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester RCSB PDB URL
  • 1-Cyclohexyl-5-(4-methoxyphenyl)

Sources

Safety Operating Guide

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal and Safety Protocols for 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Executive Summary

3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a highly functionalized synthetic building block frequently utilized in the development of kinase inhibitors and advanced agrochemicals. While its unique structural features—a lipophilic tert-butyl group, a nitrogen-rich pyrazole core, and a reactive carboxylic acid moiety—make it valuable for drug discovery, these same features dictate strict handling and disposal protocols. This guide provides self-validating, step-by-step operational procedures to ensure laboratory safety, regulatory compliance, and environmental protection.

Physicochemical & Hazard Profile

To safely manage disposal, personnel must first understand the compound's hazard profile. The following data summarizes the critical parameters that dictate its waste routing:

Property / HazardDetail
Chemical Name 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS Number 1152933-21-5[1]
Physical State Solid (Powder/Crystals)
Hazard Codes H302, H312, H332, H315, H319, H336[1]
Primary Hazards Acute Tox. (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]
Combustion Byproducts Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[2]

The Logic of Pyrazole Disposal (E-E-A-T)

In laboratory safety, understanding the causality behind a rule ensures higher compliance than simply memorizing steps. The disposal of this specific compound is governed by three mechanistic realities:

  • Avoidance of Aqueous Drain Disposal: The tert-butyl group imparts significant steric bulk and lipophilicity to the molecule. Discharging this compound into the sink reduces its biodegradability and can lead to environmental persistence and aquatic toxicity. Furthermore, the carboxylic acid moiety can alter local pH, disrupting microbial balances in wastewater treatment facilities.

  • Mandatory High-Temperature Incineration: As a nitrogenous heterocyclic compound, the combustion of pyrazole derivatives inherently generates toxic nitrogen oxides (NOx) alongside carbon monoxide (CO)[2][3]. Therefore, disposal must occur at an EPA-approved facility equipped with (e.g., selective catalytic reduction or wet scrubbing systems) to comply with the Clean Air Act[4][5].

  • RCRA Classification: While not specifically listed as an acutely hazardous P-list or U-list waste under the[6], its acute toxicity and irritant properties dictate that it must be managed as a characteristic hazardous waste to ensure compliance[7].

Mandatory Visualization: Waste Routing Workflow

WasteRouting Start 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid Aqueous Aqueous Waste (Trace amounts) Start->Aqueous Solid_Bin Collect in Compatible Solid Waste Bin (Double-bagged) Solid->Solid_Bin Liquid_Bin Collect in Non-Halogenated Organic Bin (Unless mixed with DCM) Liquid->Liquid_Bin Aqueous_Bin Adjust pH to 6-8 Collect in Aqueous Bin Aqueous->Aqueous_Bin Incineration High-Temperature Incineration (EPA Approved Facility with NOx Scrubbers) Solid_Bin->Incineration Liquid_Bin->Incineration Aqueous_Bin->Incineration If >1% Organics

Waste routing decision matrix for 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Step-by-Step Operational Disposal Protocol

Phase 1: Segregation & Collection

  • Solid Waste: Collect all unused powders, contaminated weigh boats, and filter papers in a dedicated, chemically compatible solid waste receptacle (e.g., high-density polyethylene, HDPE). Double-bag the waste to prevent aerosolization of the irritating powder, which poses a STOT SE 3 inhalation hazard[1].

  • Liquid Waste (Organic): If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or dichloromethane), collect the solution in a properly labeled non-halogenated or halogenated organic waste carboy, depending on the primary solvent.

  • Aqueous Waste: For aqueous extractions containing trace amounts of the acid, adjust the pH to 6-8 using dilute NaOH or HCl before transferring to an aqueous waste carboy. Do not mix with strong oxidizing agents, as this can trigger an incompatible reaction[2].

Phase 2: Packaging & Labeling

  • Label all containers with the exact chemical name ("3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid"), the CAS number (1152933-21-5), and the primary hazards ("Acute Toxicity," "Irritant")[1].

  • Ensure containers are tightly sealed and stored in a secondary containment tray in a well-ventilated satellite accumulation area (SAA).

Phase 3: Waste Transfer & Manifesting

  • Transfer the waste to the central accumulation area within the legally mandated timeframe (typically 90 to 180 days, depending on generator status).

  • Coordinate with a licensed hazardous waste vendor. Explicitly specify on the waste manifest that the material contains a nitrogen-rich heterocycle to ensure it is routed to an incinerator equipped with NOx abatement technology[5][8].

Spill Response & Decontamination Workflow

A rapid, methodical response is required to mitigate the acute toxicity and irritant properties of this compound.

For Solid Spills (Powder):

  • Isolate: Evacuate personnel from the immediate area. Don appropriate PPE, including an N95/P100 particulate respirator, nitrile gloves, and safety goggles[2].

  • Contain: Do not dry sweep. Sweeping will aerosolize the acutely toxic and irritating dust[2].

  • Collect: Cover the spill with slightly damp absorbent paper or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Decontaminate: Wash the affected surface with a mild alkaline soap solution to neutralize residual carboxylic acid, followed by a thorough water rinse.

For Liquid Spills (Solution):

  • Absorb: Apply an inert absorbent material (e.g., vermiculite or universal spill pads) directly over the liquid.

  • Collect: Use non-sparking tools to scoop the saturated absorbent into a hazardous waste bag.

  • Ventilate: Ensure the fume hood or room ventilation is operating at maximum capacity to clear any solvent vapors and mitigate STOT SE 3 (H336) inhalation hazards[1].

References

  • NextSDS. "3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid Chemical Substance Information." NextSDS Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." US EPA. Available at: [Link]

  • Envitech, Inc. "Application: NOx Scrubbers for Industrial Incineration." Envitech. Available at: [Link]

Sources

Personal protective equipment for handling 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we provide researchers, scientists, and drug development professionals with more than just compliance checklists. We deliver mechanistic, causality-driven safety protocols.

Handling 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid requires a nuanced understanding of its molecular structure. This guide provides a self-validating operational and disposal plan, ensuring that every safety measure is directly linked to the chemical's physical and biological properties.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why this specific pyrazole derivative poses a threat. The hazards of this compound are dictated by two competing structural features: a polar, acidic moiety and highly lipophilic substituents.

PropertyDetail
Chemical Name 3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS Number 1152933-21-5
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3
Hazard Codes H302, H312, H332, H315, H319, H336

Data sourced from 1[1].

The Causality of the Hazard:

  • Irritation (H315, H319): The carboxylic acid group readily donates protons upon contact with the aqueous environment of ocular and dermal mucosa, leading to localized protein denaturation and severe irritation[1].

  • Systemic Toxicity & Absorption (H302, H312, H332): The bulky tert-butyl and phenyl groups significantly increase the molecule's partition coefficient (LogP). High lipophilicity facilitates rapid penetration through the lipid-rich stratum corneum of the skin and the alveolar epithelium in the lungs. This mechanistic reality makes dermal and inhalation protection critical[1].

  • Neurological Effects (H336): The Specific Target Organ Toxicity (STOT SE 3 - drowsiness/dizziness) is a direct consequence of the lipophilic molecule crossing the blood-brain barrier post-absorption, interacting with central nervous system targets[1].

Personal Protective Equipment (PPE) Matrix

In accordance with the2[2], PPE must be selected based on a rigorous hazard assessment.

PPE CategoryMinimum RequirementMechanistic Justification
Hand Protection Double-layered Nitrile gloves ( 5 mil)The lipophilic groups enhance dermal penetration. Double-gloving prevents breakthrough if the primary layer is compromised by solvents (e.g., DMSO) often used in drug development assays.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesThe carboxylic acid moiety causes severe eye irritation. Goggles prevent airborne dust or solution splashes from contacting the ocular mucosa.
Body Protection Fluid-resistant, knee-length lab coatPrevents systemic absorption via accidental clothing contamination, mitigating the Acute Tox. 4 (Dermal) risk.
Respiratory N95/P100 Particulate RespiratorRequired only if handling dry powder outside a certified fume hood (not recommended) to mitigate inhalation toxicity (H332) from aerosolized particles.

Operational Workflow & Handling Protocol

This step-by-step methodology is designed as a self-validating system. Each step verifies the integrity of the previous one, ensuring maximum safety as outlined in 3[3].

Phase 1: Pre-Operational Setup & Engineering Controls

  • Verify Airflow: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Static Mitigation: Gather anti-static weighing boats and grounded spatulas. Expert Insight: Highly lipophilic organic powders are prone to static cling and aerosolization; mitigating static prevents unintended inhalation exposure.

  • Clear Workspace: Remove incompatible chemicals (e.g., strong oxidizers, strong bases) from the hood to prevent exothermic acid-base reactions.

Phase 2: Dispensing & Handling

  • Don PPE Sequence: Lab coat Goggles Inner gloves Outer gloves. Inspect outer gloves for micro-tears before proceeding.

  • Containment: Open the chemical container only inside the draft-shielded balance area of the fume hood.

  • Dispensing: Transfer the required mass using a slow, controlled motion to minimize dust generation.

  • Seal: Tightly seal the primary container immediately after dispensing to prevent environmental moisture degradation and vapor release.

Phase 3: Doffing & Decontamination

  • Dual-Solvent Surface Decontamination: Water alone will not effectively remove this compound due to its hydrophobic domains. First, wipe down the balance and hood surfaces with an alcohol-based solvent (e.g., 70% isopropanol) to dissolve the organic framework. Follow this with a wet aqueous wipe to neutralize and remove the acidic residue.

  • Doffing: Remove outer gloves inside the hood and dispose of them in a solid hazardous waste bin. Remove inner gloves, goggles, and lab coat.

  • Validation: Wash hands thoroughly with soap and water immediately after doffing.

Spill Response & Disposal Plan

  • Solid Spills: Do not dry sweep. Cover the spill with damp absorbent paper (using a weak solvent like dilute alcohol) to suppress dust. Carefully scoop the material into a compatible, sealable container using a non-sparking tool.

  • Solution Spills: Isolate the area. Absorb with inert materials (e.g., vermiculite or sand).

  • Waste Routing: Collect all contaminated consumables (gloves, wipes, weighing boats) in a clearly labeled "Hazardous Waste - Toxic/Irritant Organic Acid" container. Do not mix with general municipal waste or biohazardous waste[3].

Workflow Visualization

G Start Pre-Operation Hazard Assessment PPE Don PPE (Double Nitrile, Goggles, Coat) Start->PPE Hood Engineering Controls (Verify Fume Hood >100 fpm) PPE->Hood Weigh Dispense & Weigh (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Response Protocol (Solvent wipe, isolate) Spill->Clean Yes Decon Decontamination & Doff PPE Spill->Decon No Clean->Decon Waste Hazardous Waste Disposal Decon->Waste

Operational workflow and safety logic for handling lipophilic pyrazole derivatives.

References

  • NextSDS. "3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid - NextSDS." Substance Database. Available at:[Link]

  • National Institutes of Health (PMC). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Journal of Occupational and Environmental Hygiene. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。